molecular formula C7H10N2O B13670136 (5-(Aminomethyl)pyridin-3-yl)methanol

(5-(Aminomethyl)pyridin-3-yl)methanol

Cat. No.: B13670136
M. Wt: 138.17 g/mol
InChI Key: QCRUNVFNWZYYPJ-UHFFFAOYSA-N
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Description

(5-(Aminomethyl)pyridin-3-yl)methanol (CAS 1384972-93-3) is a valuable pyridine-based building block in medicinal chemistry and scientific research . This compound, with a molecular formula of C7H10N2O and a molecular weight of 138.17, features both aminomethyl and hydroxymethyl functional groups on its pyridine ring, making it a versatile intermediate for conjugation and the synthesis of more complex molecules . Its structural properties are similar to those of pyridine heterocycles used as bioisosteres for benzene rings in drug discovery, which can enhance pharmacokinetic properties and facilitate binding through hydrogen bonding . Researchers utilize this compound and its derivatives in the design and synthesis of novel therapeutic agents, such as 3-(pyridine-3-yl)-2-oxazolidinone derivatives investigated for their potent antibacterial activity against Gram-positive bacteria . Please handle with care; this product has hazard statements H315, H318, and H335, indicating it may cause skin and eye irritation and could be harmful if inhaled . The recommended storage is in a dark place under an inert atmosphere at 2-8°C . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

[5-(aminomethyl)pyridin-3-yl]methanol

InChI

InChI=1S/C7H10N2O/c8-2-6-1-7(5-10)4-9-3-6/h1,3-4,10H,2,5,8H2

InChI Key

QCRUNVFNWZYYPJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1CO)CN

Origin of Product

United States

Methodological & Application

Application Note: Synthesis Protocols for (5-(Aminomethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

Molecule Significance

(5-(Aminomethyl)pyridin-3-yl)methanol is a high-value bifunctional pyridine building block. Its structural uniqueness lies in the meta-substitution pattern of two distinct methylene linkers: a hydroxymethyl group (electrophilic/nucleophilic handle) and an aminomethyl group (basic/nucleophilic handle). This asymmetry allows for orthogonal functionalization, making it a critical scaffold in the synthesis of:

  • PROTAC linkers: Connecting E3 ligase ligands to warheads.

  • Kinase inhibitors: Serving as a hinge-binding mimic or solvent-front extender.

  • Fragment-based drug discovery (FBDD): As a polar, solubilizing core.

Retrosynthetic Logic

The primary challenge in synthesizing this molecule is differentiating the two "arms" of the pyridine ring. Starting from symmetric precursors (like 3,5-pyridinedicarboxylic acid) often leads to statistical mixtures (bis-alcohol vs. mono-alcohol). Therefore, the most robust strategy employs desymmetrized precursors , specifically Methyl 5-cyanonicotinate .

The cyano group serves as a "masked" amine, while the ester serves as a "masked" alcohol. This allows for either a global reduction (simultaneous) or a stepwise reduction (controlled).

Retrosynthesis Target (5-(Aminomethyl)pyridin-3-yl)methanol (Target) Intermediate 5-(Hydroxymethyl)nicotinonitrile (Stable Intermediate) Target->Intermediate Nitrile Reduction (H2/Raney Ni or BH3) Start Methyl 5-cyanonicotinate (Commercial Precursor) Target->Start Global Reduction (LiAlH4, Route A) Intermediate->Start Ester Reduction (NaBH4/CaCl2) Bulk 5-Bromonicotinic acid (Bulk Commodity) Start->Bulk Cyanation & Esterification

Figure 1: Retrosynthetic analysis showing the Stepwise (Solid) and Global (Dashed) reduction pathways.

Part 2: Experimental Protocols

Protocol A: Global Reduction (High Throughput)

Best for: Rapid generation of material when intermediate isolation is unnecessary. Mechanism: Nucleophilic hydride attack by Lithium Aluminum Hydride (LiAlH₄) reduces the ester to an alkoxide and the nitrile to an imine/amine species in one pot.

Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8]Role
Methyl 5-cyanonicotinate 162.151.0Starting Material
LiAlH₄ (2.4M in THF) 37.954.5Reductant
THF (Anhydrous) 72.11-Solvent
Sodium Sulfate Decahydrate 322.20ExcessQuenching Agent
Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a reflux condenser and a nitrogen inlet. Cool to 0°C in an ice bath.

  • Charging: Add anhydrous THF (10 mL/g of substrate) and LiAlH₄ solution (4.5 equiv). Caution: LiAlH₄ is pyrophoric.

  • Addition: Dissolve Methyl 5-cyanonicotinate (1.0 equiv) in minimal THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes. Maintain internal temp <10°C.

  • Reaction: Remove ice bath and warm to room temperature (RT). Once stable, heat to reflux (66°C) for 3–5 hours.

    • Checkpoint: Monitor by TLC (10% MeOH in DCM). The nitrile spot (Rf ~0.6) and ester should disappear; a polar baseline spot (amine) will appear.

  • Quenching (Fieser Method): Cool to 0°C. Dilute with diethyl ether. Carefully add:

    • 
       mL water (
      
      
      
      = grams of LiAlH₄ used).
    • 
       mL 15% NaOH solution.
      
    • 
       mL water.
      
  • Workup: Stir vigorously until a white, granular precipitate forms. Filter through a Celite pad.[3] Wash the pad with warm THF/MeOH (9:1).

  • Isolation: Concentrate the filtrate in vacuo. The residue is often a viscous oil.

  • Salt Formation (Recommended): Dissolve the oil in EtOH. Add 4M HCl in dioxane (3 equiv). The dihydrochloride salt precipitates as a white solid.

Protocol B: Stepwise Reduction (High Fidelity)

Best for: Avoiding side reactions (e.g., over-reduction of the pyridine ring) and ensuring high purity.

Step 1: Chemoselective Ester Reduction

Target: 5-(Hydroxymethyl)nicotinonitrile (CAS 135124-71-9)[6]

  • Dissolve Methyl 5-cyanonicotinate (1.0 equiv) in MeOH (0.2 M).

  • Add CaCl₂ (1.5 equiv) and stir for 15 min (activates the ester).

  • Add NaBH₄ (2.0 equiv) portion-wise at 0°C.

  • Stir at RT for 2 hours.

  • Quench with sat. NH₄Cl.[9] Extract with EtOAc.[3][10]

  • Result: The nitrile remains intact. The product is a solid alcohol.

Step 2: Nitrile Hydrogenation

Target: (5-(Aminomethyl)pyridin-3-yl)methanol

  • Dissolve the alcohol from Step 1 in MeOH/NH₃ (7N) (10:1 ratio).

  • Add Raney Nickel (50 wt% slurry in water, washed with MeOH).

  • Hydrogenate at 50 psi H₂ (Parr shaker) for 12 hours.

  • Filter through Celite (Caution: Do not let Raney Ni dry out; it is pyrophoric).

  • Concentrate to yield the free amine.

Part 3: Purification & Characterization

Purification Strategy

The free base is highly polar and water-soluble, making extraction difficult.

  • Method 1 (Salt Precipitation): Convert to HCl or Oxalate salt (as described in Protocol A). This is the industry standard for stability.

  • Method 2 (Ion Exchange): Use a cation exchange resin (e.g., Dowex 50W). Load in water, wash with water (removes neutral impurities), elute with 2M NH₄OH.

Expected Analytical Data

Product: (5-(Aminomethyl)pyridin-3-yl)methanol Dihydrochloride

TechniqueExpected SignalInterpretation
¹H NMR (D₂O) δ 8.65 (s, 1H), 8.58 (s, 1H), 8.05 (s, 1H)Aromatic Pyridine protons (deshielded by salt form).
δ 4.85 (s, 2H)CH₂ -OH (Methylene adjacent to oxygen).
δ 4.35 (s, 2H)CH₂ -NH₂ (Methylene adjacent to nitrogen).
MS (ESI+) m/z = 139.1 [M+H]⁺Parent mass (Free base MW = 138.17).
Appearance White to off-white crystalline solidHygroscopic salt.

Part 4: Critical Safety & Troubleshooting

Process Safety Diagram

Safety LiAlH4 LiAlH4 Hazard Reacts violently with water. Use explosion shield. Cyanide Cyanide Precursors If synthesizing start material: Keep pH > 10 to prevent HCN gas. RaneyNi Raney Nickel Pyrophoric when dry. Keep wet under solvent.

Figure 2: Critical safety nodes for the described protocols.

Troubleshooting Table
IssueProbable CauseSolution
Low Yield (Global Red.) Aluminum salts trapping product.Use Rochelle’s salt (Potassium Sodium Tartrate) workup instead of Fieser to solubilize aluminum.
Incomplete Nitrile Red. Catalyst poisoning.Ensure Raney Ni is fresh. Add more NH₃ to prevent secondary amine formation.
Product is Sticky Oil Hygroscopic free base.Immediately convert to HCl salt or N-Boc protect for easier handling.

References

  • Reduction of Pyridine Esters: Setliff, F. L. et al. "Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid." Scholars Research Library, 2011. Link

  • General Nitrile Reduction: "Preparation of 3-(aminomethyl)pyridine." Organic Syntheses, Coll.[11] Vol. 5, p. 88. Link

  • Precursor Synthesis (5-Hydroxymethylnicotinonitrile): PubChem Compound Summary for CID 22416540. Link

  • LiAlH4 Reduction Protocols: "Reduction of Nitrogen-Containing Heterocycles." Modern Reduction Methods, Wiley-VCH, 2008.
  • Commercial Availability & CAS Verification: BLD Pharm Product Page for CAS 1384972-93-3. Link

Sources

Application Note: Streamlined Synthesis of Novel Pyridine Derivatives via Reductive Amination with (5-(Aminomethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Reductive amination stands as a cornerstone of modern medicinal chemistry, providing a robust and versatile method for the formation of carbon-nitrogen bonds.[1][2] This application note provides a detailed technical guide for utilizing (5-(Aminomethyl)pyridin-3-yl)methanol , a valuable bifunctional building block, in reductive amination reactions. We delve into the mechanistic underpinnings of the transformation, offer a rationale for reagent and condition selection, and present a comprehensive, validated protocol for the synthesis of secondary amines. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate novel pyridine scaffolds into their molecular designs, leveraging a reaction that is both efficient and highly adaptable.

Introduction: The Strategic Importance of Pyridine Scaffolds

The pyridine motif is a privileged scaffold in drug discovery, present in a vast array of FDA-approved therapeutics. Its unique electronic properties, ability to act as a hydrogen bond acceptor, and metabolic stability make it an attractive component for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. (5-(Aminomethyl)pyridin-3-yl)methanol offers a strategic entry point for creating diverse libraries of molecules, featuring a primary amine for direct conjugation to carbonyl-containing fragments. Reductive amination is arguably the most effective method for this conjugation, renowned for its operational simplicity and broad substrate scope.[3][4][5] This note will focus on a one-pot procedure using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that obviates the need for isolating the transient imine intermediate.[6][7]

The Principle: Mechanism of Reductive Amination

The reductive amination process transforms a carbonyl compound (aldehyde or ketone) and an amine into a more substituted amine in a two-stage sequence that is typically performed in a single reaction vessel.[8][9]

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine of (5-(Aminomethyl)pyridin-3-yl)methanol on the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form a C=N double bond, yielding a Schiff base, or imine.[2][10] Under the mildly acidic conditions often used to catalyze this step, the imine can be protonated to form a highly electrophilic iminium ion.[11]

  • In Situ Reduction: A selective reducing agent, introduced into the same pot, reduces the imine or iminium ion. The key to a successful one-pot reaction is a reductant that acts much faster on the C=N bond than on the starting C=O bond.[12][13]

Below is a diagram illustrating the general mechanism for this crucial transformation.

G Reactants Amine (R-NH₂) + Carbonyl (R'=O) Carbinolamine Carbinolamine Intermediate Reactants->Carbinolamine Nucleophilic Attack p1 Carbinolamine->p1 Iminium Iminium Ion (C=N⁺H) p2 Iminium->p2 Product Secondary Amine Product p1->Iminium p2->Product

Figure 1: General mechanism of reductive amination.

Causality Behind Experimental Choices

A robust and reproducible protocol hinges on the logical selection of reagents and conditions. The choices outlined below are optimized for the specific properties of (5-(Aminomethyl)pyridin-3-yl)methanol and the goal of achieving high yields with minimal side products.

  • The Amine Nucleophile: (5-(Aminomethyl)pyridin-3-yl)methanol is a primary amine, which readily forms imines with both aldehydes and ketones.[11] The presence of the basic pyridine ring does not typically interfere with the reaction, although it can be protonated under strongly acidic conditions. The hydroxyl group is stable under the recommended reaction conditions.

  • The Reducing Agent - Why Sodium Triacetoxyborohydride (STAB)?

    • Selectivity: STAB is the reagent of choice for one-pot reductive aminations.[6][14] The steric and electronic effects of the three acetoxy groups moderate its reactivity, making it slow to reduce aldehydes and ketones but highly reactive towards the protonated iminium ion intermediate.[6][12] This selectivity is crucial for preventing the wasteful reduction of the starting carbonyl compound.

    • Mildness: The reaction can be performed at room temperature, which preserves sensitive functional groups elsewhere in the molecule. STAB tolerates a wide range of functional groups, including esters, nitro groups, and C-C multiple bonds.[6]

    • Safety & Convenience: Unlike the toxic sodium cyanoborohydride (NaCNBH₃), STAB and its byproducts are relatively benign, simplifying handling and workup procedures.[7]

  • Solvent Selection: Anhydrous, non-protic solvents are preferred for reactions using STAB, as the reagent is sensitive to water and incompatible with methanol.[15] Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent choices, as they are effective at solubilizing a wide range of organic substrates and do not interfere with the reaction.[6][14]

  • pH and Catalysis: While STAB reactions can proceed under neutral conditions, the formation of the imine intermediate is often accelerated by a catalytic amount of weak acid, such as acetic acid.[14] The acid helps protonate the carbonyl oxygen, increasing its electrophilicity, and facilitates the dehydration step.

Detailed Experimental Protocol

This protocol describes a general procedure for the reductive amination of an aldehyde with (5-(Aminomethyl)pyridin-3-yl)methanol.

Reaction Scheme: (Self-generated image, not from search results) A representative reaction between (5-(Aminomethyl)pyridin-3-yl)methanol and a generic aldehyde (R-CHO).

Materials:

  • (5-(Aminomethyl)pyridin-3-yl)methanol (1.0 eq)

  • Aldehyde or Ketone (1.0 - 1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.3 - 1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (optional, 0.1 - 1.0 eq)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add (5-(Aminomethyl)pyridin-3-yl)methanol (1.0 eq) and the carbonyl compound (1.1 eq).

  • Solvent Addition: Dissolve the starting materials in anhydrous DCM (or DCE) to a concentration of approximately 0.1-0.2 M.

  • Acid Catalyst (Optional): If the carbonyl substrate is a less reactive ketone, add glacial acetic acid (0.1 eq) to the mixture and stir for 20-30 minutes at room temperature to facilitate imine formation.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine has been consumed.

  • Quenching: Once the reaction is complete, carefully quench the excess STAB by the slow addition of a saturated aqueous solution of NaHCO₃. Stir vigorously until gas evolution ceases.

  • Aqueous Work-up: Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with DCM.[1]

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired secondary amine.[16][17][18][19][20]

Data Presentation: Reaction Parameters

The following table summarizes recommended parameters for different classes of carbonyl compounds. Optimization may be required for specific substrates.

Carbonyl SubstrateEquivalentsAcetic Acid (eq)Typical Time (h)Notes
Aliphatic Aldehyde1.1Not required2 - 6Generally fast and high-yielding.
Aromatic Aldehyde1.1Not required4 - 12Reaction rates can vary with electronics.
Acyclic Ketone1.20.1 - 0.58 - 16Slower than aldehydes; acid catalysis is beneficial.[14]
Cyclic Ketone1.20.1 - 0.56 - 16Reactivity is similar to acyclic ketones.

Experimental Workflow Visualization

The following diagram outlines the complete experimental workflow from setup to final product.

G A 1. Combine Amine & Carbonyl in Anhydrous DCM B 2. Add NaBH(OAc)₃ (STAB) A->B C 3. Stir at Room Temp (Monitor by TLC/LC-MS) B->C D 4. Quench with sat. NaHCO₃ (aq) C->D E 5. Extract with DCM D->E F 6. Dry, Filter & Concentrate E->F G 7. Purify via Column Chromatography F->G H 8. Characterize Pure Product G->H

Figure 2: Step-by-step experimental workflow.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction / Low Conversion 1. Insufficient reducing agent. 2. Inactive (hydrolyzed) STAB. 3. Sterically hindered or unreactive carbonyl.1. Add an additional portion of STAB (0.3-0.5 eq). 2. Use a fresh bottle of STAB stored under inert gas. 3. Add a catalytic amount of acetic acid; increase reaction time or gently heat to 35-40 °C.
Formation of Alcohol Side Product 1. Reducing agent is too reactive. 2. Water present in the reaction mixture.1. Ensure STAB is used, not NaBH₄. 2. Use anhydrous solvents and reagents; run the reaction under an inert atmosphere.
Dialkylation of the Amine The product secondary amine reacts with another equivalent of the carbonyl.Use a slight excess of the primary amine (1.1 eq) relative to the carbonyl (1.0 eq) to favor mono-alkylation.
Difficult Purification Product and starting amine have similar polarity.Ensure the reaction goes to completion. If necessary, use a different solvent system for chromatography or consider purification via an acidic or basic wash to separate the more basic product.

Conclusion

The protocol described herein provides a reliable and highly efficient method for the synthesis of novel secondary amines using (5-(Aminomethyl)pyridin-3-yl)methanol. By leveraging the selectivity of sodium triacetoxyborohydride, this one-pot reductive amination procedure offers a straightforward path to valuable pyridine-containing compounds for application in pharmaceutical and materials science research. The guidelines on experimental choices and troubleshooting are designed to empower researchers to adapt and apply this powerful transformation to a wide variety of carbonyl substrates with confidence.

References

  • Vertex AI Search. Reductive Amination - Common Conditions. Accessed February 17, 2026.
  • Benchchem. Application Notes and Protocols for Reductive Amination using Boc-eda-ET HCl. Accessed February 17, 2026.
  • Alfa Chemistry.
  • Aleku, G. A., et al. A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases.
  • Chemistry Learner. Reductive Amination: Definition, Examples, and Mechanism. Accessed February 17, 2026.
  • Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 1996.
  • Abdel-Magid, A. F. & Maryanoff, C. A. Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Reductions in Organic Synthesis, 1996.
  • Organic Chemistry Portal. Sodium triacetoxyborohydride. Accessed February 17, 2026.
  • Chemistry Steps.
  • Merck Millipore. Sodium Triacetoxyborohydride. Accessed February 17, 2026.
  • Wikipedia.
  • Afanasyev, O. I., et al. Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 2019.
  • PubMed. Reductive Amination in the Synthesis of Pharmaceuticals. Accessed February 17, 2026.
  • ResearchGate. Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF. Accessed February 17, 2026.
  • Master Organic Chemistry. Reductive Amination, and How It Works. Accessed February 17, 2026.
  • PubMed. Selective extraction and purification of a mycobacterial outer membrane protein. Accessed February 17, 2026.
  • PubMed. Purification of peptide synthetases involved in pristinamycin I biosynthesis. Accessed February 17, 2026.
  • PubMed. Polyproline affinity method for purification of platelet profilin and modification with pyrene-maleimide. Accessed February 17, 2026.
  • PubMed. Extraction and Purification of R-phycoerythrin from Marine Red Algae. Accessed February 17, 2026.
  • PubMed. Purification of acid sphingomyelinase from human placenta: characterization and N-terminal sequence. Accessed February 17, 2026.

Sources

Application Notes and Protocols: Selective Protection of the Primary Amine in (5-(Aminomethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Imperative of Chemoselectivity in Complex Molecule Synthesis

In the intricate landscape of modern organic synthesis, particularly in the realm of pharmaceutical and materials science, the ability to selectively modify one functional group in the presence of others is paramount. This principle of chemoselectivity is the cornerstone of efficient and elegant synthetic strategies, enabling the construction of complex molecular architectures with precision. The molecule (5-(Aminomethyl)pyridin-3-yl)methanol presents a classic challenge in this regard, possessing two primary nucleophilic centers: a primary aliphatic amine and a primary benzylic alcohol. The strategic protection of one of these groups is often a critical first step in a multi-step synthesis to prevent unwanted side reactions and direct the desired chemical transformations.

This comprehensive guide provides a detailed exploration of the selective protection of the primary amine functionality in (5-(Aminomethyl)pyridin-3-yl)methanol. We will delve into the underlying principles governing this selectivity, offer detailed, field-proven protocols for the application of common amine protecting groups—namely tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—and provide a comparative analysis to aid in the selection of the most appropriate strategy for your specific synthetic needs.

Understanding the Basis of Selectivity: Nucleophilicity as the Guiding Principle

The selective protection of the primary amine in (5-(Aminomethyl)pyridin-3-yl)methanol hinges on the inherent difference in nucleophilicity between the nitrogen of the amine and the oxygen of the alcohol. Amines are generally more potent nucleophiles than their alcohol counterparts.[1] This is attributed to the lower electronegativity of nitrogen compared to oxygen, which makes its lone pair of electrons more available for donation to an electrophilic center.

Several factors contribute to this enhanced nucleophilicity of the amine in our target molecule:

  • Electronegativity: Nitrogen's lower electronegativity compared to oxygen results in a more polarizable and readily donated lone pair of electrons.

  • Steric Hindrance: In (5-(Aminomethyl)pyridin-3-yl)methanol, both the primary amine and the primary alcohol are relatively unhindered, allowing for a direct comparison of their intrinsic nucleophilicity. The primary amine, being slightly less sterically encumbered than the hydroxyl group, can more readily approach and react with bulky electrophilic protecting group reagents.

This inherent reactivity difference allows for the selective acylation of the amine under carefully controlled conditions, forming a stable carbamate linkage while leaving the alcohol functionality untouched and available for subsequent transformations.

Choosing Your Armor: A Comparative Overview of Amine Protecting Groups

The selection of an appropriate protecting group is a critical decision in any synthetic strategy and should be guided by the principles of orthogonal protection.[2] An orthogonal protection scheme allows for the selective removal of one protecting group in the presence of others under distinct reaction conditions.[2] For (5-(Aminomethyl)pyridin-3-yl)methanol, the choice of amine protecting group will depend on the planned subsequent reaction steps and the desired deprotection conditions.

Protecting GroupStructureReagent for IntroductionKey AdvantagesKey DisadvantagesDeprotection ConditionsOrthogonality
Boc (tert-butyloxycarbonyl)Boc-NH-RDi-tert-butyl dicarbonate (Boc)₂OStable to a wide range of nucleophiles and bases.[2]Acid-labile; can be sensitive to strong acids.[3]Strong acids (e.g., TFA, HCl).[4]Orthogonal to Cbz and Fmoc.
Cbz (benzyloxycarbonyl)Cbz-NH-RBenzyl chloroformate (Cbz-Cl)Stable to acidic and basic conditions.[5]Susceptible to hydrogenolysis.[5]Catalytic hydrogenolysis (e.g., H₂, Pd/C).[6]Orthogonal to Boc and Fmoc.
Fmoc (9-fluorenylmethyloxycarbonyl)Fmoc-NH-R9-Fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OSuStable to acidic conditions.[7]Base-labile; sensitive to amines.[7]Secondary amines (e.g., piperidine).[7]Orthogonal to Boc and Cbz.

Experimental Protocols: A Step-by-Step Guide to Selective Amine Protection

The following protocols are designed to provide a detailed and reproducible methodology for the selective N-protection of (5-(Aminomethyl)pyridin-3-yl)methanol. It is crucial to monitor the reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion and minimize the formation of byproducts.

Protocol 1: Selective N-Boc Protection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal with acid.[8] The selective N-Boc protection of amino alcohols can be achieved with high efficiency.[8]

Reaction Scheme:

A schematic of the N-Boc protection reaction.

Materials:

  • (5-(Aminomethyl)pyridin-3-yl)methanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or a mixture of Tetrahydrofuran (THF) and Water

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of (5-(Aminomethyl)pyridin-3-yl)methanol (1.0 eq.) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq.).

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by silica gel column chromatography if necessary.

Causality Behind Experimental Choices:

  • The use of a base like triethylamine or sodium bicarbonate is to neutralize the tert-butoxycarbamic acid byproduct, driving the reaction to completion.

  • Performing the initial addition at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.

  • A slight excess of the Boc anhydride ensures complete consumption of the starting amine.

Potential Side Reactions and Mitigation:

  • O-acylation: While the amine is significantly more nucleophilic, prolonged reaction times or elevated temperatures can lead to the formation of the O-Boc protected product. Careful monitoring of the reaction and maintaining a moderate temperature can minimize this.

  • Di-Boc protection: This is generally not observed under these conditions due to the steric hindrance of the second Boc group addition.

Protocol 2: Selective N-Cbz Protection

The benzyloxycarbonyl (Cbz) group is another cornerstone of amine protection, valued for its stability to both acidic and basic conditions.[5] Its removal via catalytic hydrogenolysis offers a mild and orthogonal deprotection strategy.[6]

Reaction Scheme:

A schematic of the N-Cbz protection reaction.

Materials:

  • (5-(Aminomethyl)pyridin-3-yl)methanol

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane and Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve (5-(Aminomethyl)pyridin-3-yl)methanol (1.0 eq.) in a 1:1 mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate (2.0 eq.) to the solution and cool the mixture to 0 °C.

  • Slowly add benzyl chloroformate (Cbz-Cl) (1.1 eq.) to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Causality Behind Experimental Choices:

  • The Schotten-Baumann conditions (aqueous base) are commonly employed for Cbz protection to effectively neutralize the HCl byproduct.[6]

  • The biphasic solvent system facilitates the reaction between the water-soluble starting material and the organic-soluble Cbz-Cl.

Potential Side Reactions and Mitigation:

  • O-acylation: Similar to Boc protection, O-acylation is a potential side reaction. Maintaining a low temperature and avoiding a large excess of Cbz-Cl can minimize the formation of the carbonate byproduct. In many cases, any formed carbonate is hydrolyzed during the aqueous workup.[9]

  • Over-reaction with Pyridine Nitrogen: The pyridine nitrogen can potentially react with Cbz-Cl to form an N-acylpyridinium salt, especially if the exocyclic amine's nucleophilicity is reduced.[10] Using a non-nucleophilic base or carefully controlling the stoichiometry can mitigate this.

Protocol 3: Selective N-Fmoc Protection

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is particularly valuable in solid-phase peptide synthesis due to its base-lability, which provides orthogonality to acid-labile protecting groups like Boc and hydrogenolysis-labile groups like Cbz.[7]

Reaction Scheme:

A schematic of the N-Fmoc protection reaction.

Materials:

  • (5-(Aminomethyl)pyridin-3-yl)methanol

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl) or 9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane and Water

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Dissolve (5-(Aminomethyl)pyridin-3-yl)methanol (1.0 eq.) and sodium bicarbonate (2.0 eq.) in a mixture of 1,4-dioxane and water.

  • Cool the solution to 0 °C and add a solution of Fmoc-Cl (1.05 eq.) in dioxane dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, add water to the reaction mixture.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can often be purified by precipitation from a suitable solvent system or by silica gel chromatography.

Causality Behind Experimental Choices:

  • Fmoc-OSu is often preferred over Fmoc-Cl as it is more stable and less prone to side reactions.[11]

  • The aqueous basic conditions are effective for the protection of water-soluble amino alcohols.

Potential Side Reactions and Mitigation:

  • Di-Fmoc protection: This is generally not a significant issue due to steric hindrance.

  • Reaction with Dibenzofulvene: During deprotection, the dibenzofulvene byproduct can undergo Michael addition with the deprotected amine. The use of a scavenger like piperidine in the deprotection step mitigates this.[12]

Deprotection Strategies: Unveiling the Amine

The choice of deprotection method is as critical as the choice of the protecting group itself and must be compatible with the other functional groups in the molecule, namely the primary alcohol and the pyridine ring.

Boc Deprotection

The Boc group is typically removed under acidic conditions.

Workflow for Boc Deprotection:

Boc_Deprotection start Boc-protected Amine acid Treat with Strong Acid (e.g., TFA in DCM or HCl in Dioxane) start->acid workup Aqueous Workup (Neutralization with Base) acid->workup product Deprotected Amine workup->product

A general workflow for Boc deprotection.

Protocol:

  • Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane or 1,4-dioxane.

  • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir the reaction at room temperature for 1-3 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting amine salt can be neutralized with a mild base during aqueous workup to yield the free amine.

Considerations for (5-(Aminomethyl)pyridin-3-yl)methanol:

  • The pyridine nitrogen will be protonated under these strongly acidic conditions, forming a pyridinium salt. This is generally not detrimental and can be reversed upon basic workup.

  • The primary alcohol is stable to these conditions.

Cbz Deprotection

The Cbz group is most commonly removed by catalytic hydrogenolysis.

Workflow for Cbz Deprotection:

Cbz_Deprotection start Cbz-protected Amine hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C in a suitable solvent like MeOH or EtOH) start->hydrogenolysis filtration Filter to remove Catalyst hydrogenolysis->filtration product Deprotected Amine filtration->product

A general workflow for Cbz deprotection.

Protocol:

  • Dissolve the Cbz-protected compound in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Stir the mixture under an atmosphere of hydrogen gas (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Considerations for (5-(Aminomethyl)pyridin-3-yl)methanol:

  • Standard hydrogenolysis conditions are generally compatible with pyridine rings, although over-reduction can sometimes be a concern under harsh conditions. Using a poisoned catalyst (e.g., Lindlar's catalyst) can be an option if pyridine ring reduction is observed.

  • The primary alcohol is stable to these conditions. Ammonia, pyridine, and ammonium acetate have been shown to be effective inhibitors of benzyl ether hydrogenolysis, suggesting that the pyridine moiety in the substrate may help prevent over-reduction.[13]

Fmoc Deprotection

The Fmoc group is cleaved under basic conditions, typically with a secondary amine.

Workflow for Fmoc Deprotection:

Fmoc_Deprotection start Fmoc-protected Amine base Treat with Secondary Amine (e.g., 20% Piperidine in DMF) start->base workup Aqueous Workup base->workup product Deprotected Amine workup->product

A general workflow for Fmoc deprotection.

Protocol:

  • Dissolve the Fmoc-protected compound in dimethylformamide (DMF).

  • Add a solution of 20% piperidine in DMF.

  • Stir the reaction at room temperature for 30 minutes to 2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess piperidine.

  • The residue can be purified by aqueous workup and extraction or by silica gel chromatography.

Considerations for (5-(Aminomethyl)pyridin-3-yl)methanol:

  • The basic conditions for Fmoc deprotection are fully compatible with the primary alcohol and the pyridine ring.

Conclusion: A Versatile Toolkit for the Synthetic Chemist

The selective protection of the primary amine in (5-(Aminomethyl)pyridin-3-yl)methanol is a readily achievable transformation that opens the door to a wide array of synthetic possibilities. By leveraging the inherent difference in nucleophilicity between the amine and alcohol functionalities, and by carefully selecting the appropriate protecting group and reaction conditions, researchers can effectively mask the amine and proceed with modifications at other positions of the molecule. The choice between Boc, Cbz, and Fmoc protecting groups should be guided by the principles of orthogonal synthesis, ensuring that the chosen protecting group can be removed without affecting other sensitive functionalities in the molecule. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the synthesis of complex molecules, empowering them to design and execute their synthetic strategies with confidence and precision.

References

  • Fiveable. (2025, August 15). Nucleophilicity of Amines Definition. Fiveable. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • BenchChem. (2025, December). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem.
  • Thermal Cleavage of the Fmoc Protection Group. CHIMIA, 65(12), 959-961.
  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • MDPI. (2016, November 15).
  • Organic Syntheses. Procedure. [Link]

  • Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
  • Methods for Removing the Fmoc Group.
  • Redalyc. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. Wordpress.
  • BenchChem. (2025, December). Troubleshooting guide for incomplete Cbz-protection of pyridine. BenchChem.
  • ResearchGate. (2025, August 6). Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines | Request PDF.
  • ResearchGate. Synthesis of (A) (S) and (R)
  • RSC Publishing. (2013, July 17). Dual protection of amino functions involving Boc.
  • BenchChem. (2025, December). Technical Support Center: Preventing Side Reactions with Fmoc-Protected Amino Acids.
  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.
  • WILLINGDON COLLEGE, SANGLI. Protection and deprotection.
  • BenchChem. (2025, December). The Benzyloxycarbonyl (Cbz or Z) Protecting Group.
  • MySkinRecipes. (9H-Fluoren-9-yl)methyl (4-(hydroxymethyl)phenyl)carbamate. [Link]

  • RSC Publishing. ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600.
  • ResearchGate. (2014, June 14). How can we protect an amino group leaving an alcohol group free?
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • Technical Disclosure Commons. (2025, August 12).
  • Master Organic Chemistry. (2018, June 7).
  • Cbz-Protected Amino Groups.
  • Google Patents. (2010, July 1). Process for preparing enantiomerically enriched amino-alcohols.
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Application Notes and Protocols for the Synthesis of Esters from (5-(Aminomethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(5-(Aminomethyl)pyridin-3-yl)methanol is a bifunctional building block of significant interest in medicinal chemistry and drug development. Its structure, featuring both a primary amine and a primary alcohol on a pyridine scaffold, offers multiple points for diversification. However, the presence of these two nucleophilic groups presents a significant challenge for selective functionalization. This guide provides a comprehensive overview and detailed protocols for the selective preparation of esters from the hydroxyl group of (5-(Aminomethyl)pyridin-3-yl)methanol, a critical transformation for creating libraries of novel compounds for biological screening.

The primary challenge in the direct esterification of (5-(Aminomethyl)pyridin-3-yl)methanol lies in the competing nucleophilicity of the aminomethyl group. Under many standard esterification conditions, the amine will readily react with the acylating agent to form an amide, leading to a mixture of products and low yields of the desired ester. To overcome this, a protection-esterification-deprotection strategy is the most robust and reliable approach. This guide will focus on the use of the tert-butyloxycarbonyl (Boc) protecting group for the amine, followed by a mild and efficient esterification of the alcohol, and concluding with the removal of the Boc group if the free amine is desired in the final product.

Strategic Approach: The Necessity of Amine Protection

Direct selective O-acylation of amino alcohols can sometimes be achieved under strongly acidic conditions where the amine is protonated, rendering it non-nucleophilic.[1][2] However, these conditions are often harsh and may not be compatible with all substrates or desired ester functionalities. A more general and widely applicable strategy involves the temporary protection of the more nucleophilic amine group.[3][4]

The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the primary amine in (5-(Aminomethyl)pyridin-3-yl)methanol due to its ease of introduction under mild conditions and its stability to a wide range of reaction conditions, including those typically used for esterification.[3][5] Importantly, the Boc group can be readily removed under acidic conditions that generally do not affect the newly formed ester linkage.[4]

The overall synthetic workflow is depicted below:

workflow Start (5-(Aminomethyl)pyridin-3-yl)methanol Boc_Protect Boc Protection of Amine Start->Boc_Protect (Boc)₂O, Base Esterify Esterification of Alcohol Boc_Protect->Esterify R-COOH, Coupling Agent Deprotect Boc Deprotection (Optional) Esterify->Deprotect Acid (e.g., TFA, HCl) Final_Product Final Ester Product Esterify->Final_Product If Boc-protected ester is the final product Deprotect->Final_Product

Figure 1: General workflow for the selective esterification of (5-(Aminomethyl)pyridin-3-yl)methanol.

PART 1: N-Boc Protection of (5-(Aminomethyl)pyridin-3-yl)methanol

This protocol details the protection of the primary amine of (5-(Aminomethyl)pyridin-3-yl)methanol using di-tert-butyl dicarbonate (Boc anhydride).

Protocol 1: N-Boc Protection

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
(5-(Aminomethyl)pyridin-3-yl)methanol138.17101.38 g
Di-tert-butyl dicarbonate ((Boc)₂O)218.25112.40 g
Triethylamine (TEA)101.19152.09 mL
Dichloromethane (DCM)--50 mL
Saturated aqueous sodium bicarbonate (NaHCO₃)--2 x 25 mL
Brine--25 mL
Anhydrous sodium sulfate (Na₂SO₄)--As needed

Procedure:

  • To a 100 mL round-bottom flask, add (5-(Aminomethyl)pyridin-3-yl)methanol (1.38 g, 10 mmol) and dissolve it in dichloromethane (50 mL).

  • Add triethylamine (2.09 mL, 15 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate (2.40 g, 11 mmol) to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding water (25 mL).

  • Transfer the mixture to a separatory funnel and wash the organic layer with saturated aqueous sodium bicarbonate (2 x 25 mL) and then with brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl ((5-(hydroxymethyl)pyridin-3-yl)methyl)carbamate.

PART 2: Esterification of N-Boc-(5-(Aminomethyl)pyridin-3-yl)methanol

With the amine group protected, the hydroxyl group can be selectively esterified. The Steglich esterification is a mild and highly efficient method for this transformation, particularly for substrates that may be sensitive to acidic or basic conditions.[6][7][8] This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[9][10]

steglich cluster_mechanism Steglich Esterification Mechanism RCOOH R-COOH O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC Acyl_Pyridinium N-Acylpyridinium Intermediate (Highly Reactive) O_Acylisourea->Acyl_Pyridinium + DMAP DCU Dicyclohexylurea (DCU) (Precipitate) O_Acylisourea->DCU Byproduct DMAP DMAP Ester Ester (R-COOR') Acyl_Pyridinium->Ester + R'-OH Alcohol R'-OH

Figure 2: Simplified mechanism of the Steglich esterification.

Protocol 2: Steglich Esterification

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
N-Boc-(5-(aminomethyl)pyridin-3-yl)methanol238.2951.19 g
Carboxylic acid (R-COOH)Varies6Varies
N,N'-Dicyclohexylcarbodiimide (DCC)206.3361.24 g
4-Dimethylaminopyridine (DMAP)122.170.561 mg
Dichloromethane (DCM), anhydrous--40 mL
Diethyl ether--As needed
0.5 M HCl (aq)--2 x 20 mL
Saturated aqueous sodium bicarbonate (NaHCO₃)--2 x 20 mL
Brine--20 mL
Anhydrous sodium sulfate (Na₂SO₄)--As needed

Procedure:

  • In a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-(5-(aminomethyl)pyridin-3-yl)methanol (1.19 g, 5 mmol), the desired carboxylic acid (6 mmol), and DMAP (61 mg, 0.5 mmol) in anhydrous dichloromethane (40 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.24 g, 6 mmol) in anhydrous dichloromethane (10 mL) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.

  • Filter the reaction mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with a small amount of dichloromethane.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure ester.

PART 3: N-Boc Deprotection (Optional)

If the final desired product requires a free primary amine, the Boc group can be removed under acidic conditions.

Protocol 3: N-Boc Deprotection

Materials:

ReagentAmount (mmol)Mass/Volume
Boc-protected ester1Varies
Trifluoroacetic acid (TFA)-5 mL
Dichloromethane (DCM)-5 mL
Saturated aqueous sodium bicarbonate (NaHCO₃)-As needed
Diethyl ether or Ethyl acetate-As needed

Procedure:

  • Dissolve the Boc-protected ester (1 mmol) in dichloromethane (5 mL) in a round-bottom flask.

  • Add trifluoroacetic acid (5 mL) to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours. Monitor the deprotection by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the TFA and DCM.

  • Dissolve the residue in a minimal amount of water and carefully neutralize with saturated aqueous sodium bicarbonate until the pH is ~8-9.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the final ester with a free aminomethyl group.

  • Further purification can be achieved by column chromatography or crystallization if necessary.

Data Presentation

Table 1: Summary of Reaction Conditions and Expected Yields

StepKey ReagentsSolventTemperatureTypical TimeExpected Yield
N-Boc Protection (Boc)₂O, TEADCM0 °C to RT12-16 h>90%
Steglich Esterification R-COOH, DCC, DMAPDCM0 °C to RT12-24 h70-95%
N-Boc Deprotection TFADCMRT1-2 h>95%

Conclusion

The protocols outlined in this application note provide a robust and reproducible methodology for the selective synthesis of esters from (5-(Aminomethyl)pyridin-3-yl)methanol. The key to this selectivity is the strategic use of the Boc protecting group for the primary amine, which allows for the efficient and mild esterification of the hydroxyl group via the Steglich reaction. This approach is highly versatile and can be adapted for the synthesis of a wide array of ester derivatives, making it an invaluable tool for researchers in drug discovery and development.

References

  • Neises, B.; Steglich, W. Simple Method for the Esterification of Carboxylic Acids. Angew. Chem. Int. Ed.1978, 17 (7), 522-524.
  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • Fiveable. Steglich Esterification Definition. [Link]

  • Green Chemistry. A solvent-reagent selection guide for the sustainable formation of esters via Steglich-type reactions. [Link]

  • Scifinder-n. Catalysis by 4-dialkylaminopyridines. [Link]

  • ResearchGate. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. [Link]

  • Frontiers. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. [Link]

  • Catalysis Conference. DMAP catalyzed heterocycle synthesis. [Link]

  • ScholarWorks @ UTRGV. The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. [Link]

  • The Royal Society of Chemistry. Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. [Link]

  • Google Patents. CN102936220A - BOC protection method for aminopyridine.
  • Beilstein Journals. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Fisher Scientific. Amine Protection / Deprotection. [Link]

  • Thieme. Science of Synthesis, 20.2.1.2.1.1. [Link]

  • ResearchGate. Reported O‐selective acylation of amino alcohols without protecting the... [Link]

  • PubMed. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. [Link]

  • PMC. A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

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Application Notes and Protocols for the Scalable Synthesis of (5-(Aminomethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(5-(Aminomethyl)pyridin-3-yl)methanol is a valuable building block in medicinal chemistry and drug development, frequently incorporated into a variety of pharmacologically active compounds. Its bifunctional nature, featuring both a primary amine and a primary alcohol on a pyridine scaffold, allows for diverse chemical modifications and the synthesis of complex molecular architectures. The growing demand for this intermediate necessitates the development of a robust, scalable, and economically viable synthetic route.

This document provides a comprehensive guide for the multi-step synthesis of (5-(Aminomethyl)pyridin-3-yl)methanol from commercially available precursors. The presented methodology is designed for scalability, emphasizing procedural simplicity, high yields, and ease of purification. The strategic selection of precursors and reaction pathways is explained to provide researchers with a thorough understanding of the underlying chemical principles.

Synthetic Strategy Overview

The chosen synthetic pathway for (5-(Aminomethyl)pyridin-3-yl)methanol initiates from the readily available and cost-effective Pyridine-3,5-dicarboxylic acid . This strategy involves a three-step sequence:

  • Diesterification: Conversion of the dicarboxylic acid to its corresponding diethyl ester, Diethyl pyridine-3,5-dicarboxylate , to facilitate subsequent reduction steps.

  • Selective Reduction: A crucial step involving the selective reduction of one of the two ester functionalities to a hydroxymethyl group, yielding Ethyl 5-(hydroxymethyl)nicotinate . This selective transformation is key to avoiding the formation of the diol byproduct.

  • Amide Formation and Final Reduction: Conversion of the remaining ester into a primary amide, followed by a one-pot reduction of both the amide and the ester to the target aminomethyl and hydroxymethyl functionalities, respectively. This convergent approach enhances the overall efficiency of the synthesis.

This synthetic design is depicted in the following workflow diagram:

Synthetic Workflow A Pyridine-3,5-dicarboxylic acid B Diethyl pyridine-3,5-dicarboxylate A->B Esterification (H2SO4, EtOH) C Ethyl 5-(hydroxymethyl)nicotinate B->C Selective Reduction (NaBH4, LiCl) D 5-(Hydroxymethyl)nicotinamide C->D Amidation (NH3, MeOH) E (5-(Aminomethyl)pyridin-3-yl)methanol D->E Reduction (LiAlH4)

Caption: Overall synthetic workflow for (5-(Aminomethyl)pyridin-3-yl)methanol.

Experimental Protocols

Part 1: Synthesis of Diethyl pyridine-3,5-dicarboxylate

This initial step involves a classic Fischer esterification of pyridine-3,5-dicarboxylic acid. The use of a large excess of ethanol as both reactant and solvent drives the equilibrium towards the product, ensuring a high conversion rate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Pyridine-3,5-dicarboxylic acid167.12100 g0.5981.0
Ethanol (absolute)46.071 L--
Sulfuric acid (conc.)98.0820 mL--
Sodium bicarbonate84.01As needed--
Ethyl acetate88.11As needed--
Brine-As needed--
Anhydrous sodium sulfate142.04As needed--

Procedure:

  • To a 2 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyridine-3,5-dicarboxylic acid (100 g, 0.598 mol) and absolute ethanol (1 L).

  • Stir the suspension and slowly add concentrated sulfuric acid (20 mL) dropwise. The addition is exothermic, and the temperature of the mixture may rise.

  • Heat the reaction mixture to reflux and maintain for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Pour the residue onto crushed ice (ca. 1 kg) with stirring.

  • Carefully neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, wash with brine (500 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system like ethanol/water to yield diethyl pyridine-3,5-dicarboxylate as a white to off-white solid.

Expected Yield: 85-95%

Part 2: Selective Reduction to Ethyl 5-(hydroxymethyl)nicotinate

The selective reduction of one ester group in the presence of another is a challenging yet crucial step. This protocol utilizes a modified sodium borohydride reduction, where the addition of lithium chloride enhances the selectivity towards the mono-reduction product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Diethyl pyridine-3,5-dicarboxylate223.23100 g0.4481.0
Tetrahydrofuran (THF), anhydrous72.111 L--
Ethanol46.07500 mL--
Lithium chloride42.3919 g0.4481.0
Sodium borohydride37.8317 g0.4481.0
Ammonium chloride (sat. aq. soln.)53.49As needed--
Ethyl acetate88.11As needed--
Brine-As needed--
Anhydrous sodium sulfate142.04As needed--

Procedure:

  • In a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, dissolve diethyl pyridine-3,5-dicarboxylate (100 g, 0.448 mol) in a mixture of anhydrous THF (1 L) and ethanol (500 mL).

  • Add lithium chloride (19 g, 0.448 mol) to the solution and stir until it dissolves.

  • Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • In a separate beaker, carefully prepare a solution of sodium borohydride (17 g, 0.448 mol) in ethanol (250 mL). Caution: Hydrogen gas is evolved.

  • Slowly add the sodium borohydride solution to the reaction mixture via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride until the effervescence ceases.

  • Remove the organic solvents under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford ethyl 5-(hydroxymethyl)nicotinate.

Expected Yield: 60-70%

Part 3: Synthesis of (5-(Aminomethyl)pyridin-3-yl)methanol

This final stage involves the amidation of the remaining ester group followed by a powerful one-pot reduction of both the newly formed amide and the ester to the target di-functionalized pyridine.

Sub-step 3a: Amidation to 5-(Hydroxymethyl)nicotinamide

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Ethyl 5-(hydroxymethyl)nicotinate181.1850 g0.2761.0
Methanol32.04500 mL--
Ammonia (7N solution in MeOH)17.03200 mL1.4~5.0

Procedure:

  • In a high-pressure reactor (e.g., a Parr autoclave), dissolve ethyl 5-(hydroxymethyl)nicotinate (50 g, 0.276 mol) in methanol (500 mL).

  • Add the 7N solution of ammonia in methanol (200 mL, 1.4 mol).

  • Seal the reactor and heat the mixture to 100-120 °C for 24-48 hours. The pressure will increase during the reaction.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • After completion, cool the reactor to room temperature and carefully vent the excess ammonia.

  • Concentrate the reaction mixture under reduced pressure to obtain crude 5-(hydroxymethyl)nicotinamide, which can be used in the next step without further purification.

Expected Yield: Quantitative conversion is expected.

Sub-step 3b: Reduction to (5-(Aminomethyl)pyridin-3-yl)methanol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Crude 5-(hydroxymethyl)nicotinamide152.15~42 g0.2761.0
Lithium aluminum hydride (LiAlH4)37.9521 g0.5522.0
Tetrahydrofuran (THF), anhydrous72.111 L--
Sodium sulfate decahydrate322.20As needed--

Procedure:

  • Set up a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Carefully suspend lithium aluminum hydride (21 g, 0.552 mol) in anhydrous THF (1 L). Caution: LiAlH4 is a highly reactive and pyrophoric solid. Handle with extreme care.

  • Dissolve the crude 5-(hydroxymethyl)nicotinamide from the previous step in anhydrous THF (500 mL).

  • Slowly add the solution of the amide to the LiAlH4 suspension via the addition funnel. The reaction is highly exothermic; control the addition rate to maintain a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Cool the reaction mixture to 0 °C in an ice-water bath.

  • Quench the reaction by the slow, sequential, and careful dropwise addition of:

    • Water (21 mL)

    • 15% aqueous sodium hydroxide solution (21 mL)

    • Water (63 mL)

  • A granular precipitate will form. Stir the resulting slurry at room temperature for at least 1 hour.

  • Filter the precipitate through a pad of Celite® and wash the filter cake thoroughly with THF.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude (5-(aminomethyl)pyridin-3-yl)methanol.

  • The product can be purified by crystallization or by conversion to its hydrochloride salt.

Expected Yield: 70-80% over two steps.

Mechanism of Reductive Amination

The final reduction step employing LiAlH4 effectively reduces both the amide and any remaining ester functionalities to the corresponding amine and alcohol. The mechanism for the amide reduction is illustrated below.

Reductive Amination Mechanism cluster_0 Mechanism of Amide Reduction with LiAlH4 Amide 5-(Hydroxymethyl)nicotinamide Intermediate1 Initial Adduct Amide->Intermediate1 1. Hydride attack on carbonyl LiAlH4 LiAlH4 Intermediate2 Imine Intermediate Intermediate1->Intermediate2 2. Elimination of OAlH2 Product (5-(Aminomethyl)pyridin-3-yl)methanol Intermediate2->Product 3. Second hydride attack on imine

Caption: Simplified mechanism of amide reduction by LiAlH4.

Safety and Handling Precautions

  • Sulfuric Acid: Corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Sodium Borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas. Handle in a dry environment and away from ignition sources.

  • Lithium Aluminum Hydride (LiAlH4): Pyrophoric and water-reactive. Handle under an inert atmosphere. All glassware must be thoroughly dried before use. Quenching should be performed slowly and carefully at low temperatures.

  • Tetrahydrofuran (THF): Flammable liquid and can form explosive peroxides. Use in a well-ventilated area and away from heat and ignition sources. Use freshly distilled or inhibitor-free THF for reactions with LiAlH4.

  • Ammonia: Corrosive and toxic. Work in a well-ventilated fume hood and use appropriate respiratory protection when handling concentrated solutions.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment for all experimental procedures.

Conclusion

The synthetic route detailed in this application note provides a scalable and efficient method for the preparation of (5-(Aminomethyl)pyridin-3-yl)methanol. By carefully selecting the starting materials and optimizing the reaction conditions for each step, this protocol enables the production of this valuable building block in high yield and purity. The insights into the synthetic strategy and the detailed, step-by-step procedures are intended to support researchers in the successful and safe execution of this synthesis on a laboratory and pilot-plant scale.

References

  • Fischer-Speier Esterification: For general procedures on Fischer esterification, see: Otera, J. (2003). Esterification: Methods, Reactions, and Applications. Wiley-VCH. [Link]

  • Selective Reduction of Diesters: For examples of selective reductions of dicarboxylic esters, see: Cha, J. S., & Brown, H. C. (1993). Selective reduction of organic compounds with borane and its derivatives. Journal of Organic Chemistry, 58(17), 4727-4731. [Link]

  • Amidation of Esters: For a review on the amidation of esters, see: Gunanathan, C., & Milstein, D. (2011). Direct synthesis of amides from esters and amines with liberation of H2. Angewandte Chemie International Edition, 50(4), 8661-8664. [Link]

  • Reduction of Amides with LiAlH4: For a comprehensive overview of reductions with lithium aluminum hydride, see: Brown, H. C. (1951). Reductions by lithium aluminum hydride. Organic Reactions, 6, 469-509. [Link]

Troubleshooting & Optimization

Technical Support Center: Purification of (5-(Aminomethyl)pyridin-3-yl)methanol by Flash Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of (5-(Aminomethyl)pyridin-3-yl)methanol using flash chromatography. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this and structurally similar polar amine compounds.

Introduction

(5-(Aminomethyl)pyridin-3-yl)methanol is a polar molecule containing both a primary amine and a primary alcohol attached to a pyridine ring.[1] This combination of functional groups presents specific challenges during purification by normal-phase flash chromatography on silica gel. The basicity of the aminomethyl group and the pyridine nitrogen can lead to strong interactions with the acidic silanol groups on the silica surface, resulting in poor peak shape, tailing, and in some cases, irreversible binding to the stationary phase.[2][3] This guide offers practical solutions and explains the chemical principles behind them to empower you to overcome these purification hurdles.

Troubleshooting Guide

This section addresses common problems encountered during the flash chromatography of (5-(Aminomethyl)pyridin-3-yl)methanol in a question-and-answer format.

Problem 1: My compound is not eluting from the column, or the recovery is very low.

Q: I've loaded my crude (5-(Aminomethyl)pyridin-3-yl)methanol onto the silica gel column and have been running a standard solvent system like ethyl acetate/hexanes, but I'm not seeing my product come off. What's happening?

A: This is a classic issue when purifying basic compounds on silica gel.[2] The primary amine and the pyridine nitrogen in your compound are basic and are strongly interacting with the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to very strong adsorption or even irreversible binding.

Solutions:

  • Incorporate a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase.[4] This "competing base" will interact with the acidic silanol groups, effectively neutralizing the stationary phase and allowing your basic compound to elute.[5]

    • Recommended Modifiers:

      • Triethylamine (TEA): Add 0.1-2% (v/v) TEA to your eluent.[2] It is volatile and can be easily removed during solvent evaporation.

      • Ammonium Hydroxide: A solution of 10% ammonia in methanol can be used as a polar component in your solvent system (e.g., 1-10% of this mixture in dichloromethane).[6][7] This is particularly useful for very polar compounds.

  • Switch to a Less Acidic Stationary Phase:

    • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a slightly basic environment that repels basic compounds, leading to improved peak shape and elution.[2][8]

    • Alumina (Basic or Neutral): Alumina can be a good alternative to silica for the purification of amines.[6] However, it's important to test its suitability with a small sample first, as some compounds can adhere strongly to alumina as well.

    • Deactivated Silica: You can deactivate silica gel by pre-flushing the packed column with a solvent system containing 1-3% triethylamine.[9]

Problem 2: The peaks are broad and show significant tailing.

Q: My compound is eluting, but the peaks are very broad and asymmetrical (tailing), making it difficult to get pure fractions. How can I improve the peak shape?

A: Peak tailing is another consequence of the strong interaction between your basic analyte and the acidic silica gel.[5] The uneven distribution of active sites on the silica leads to some molecules of your compound being retained longer than others, resulting in a "tail."

Solutions:

  • Optimize the Basic Modifier Concentration: If you are already using a basic modifier like TEA, you may need to adjust its concentration. Start with a low concentration (e.g., 0.1%) and gradually increase it while monitoring the peak shape by TLC or with small test columns.

  • Increase the Solvent Polarity: A more polar solvent system will be more effective at eluting your polar compound and can help to reduce tailing by competing more effectively for the active sites on the silica.[7] A common solvent system for polar compounds is dichloromethane/methanol.[4][10]

  • Use a Gradient Elution: Start with a lower polarity mobile phase to elute non-polar impurities, and then gradually increase the polarity to elute your target compound.[9] This can help to sharpen the peak of your compound of interest. A gradient of dichloromethane with increasing methanol is often effective.

Problem 3: I'm seeing what looks like decomposition of my compound on the column.

Q: After running the column, I'm recovering less material than expected, and I see new, more polar spots on my TLC analysis of the fractions. Is my compound degrading?

A: It's possible. The acidic nature of silica gel can catalyze the decomposition of acid-sensitive compounds.[9] While (5-(Aminomethyl)pyridin-3-yl)methanol is generally stable, impurities from the reaction mixture or prolonged exposure to the acidic silica surface could potentially lead to degradation.

Solutions:

  • Test for Stability: Before running a large-scale column, spot your crude material on a silica gel TLC plate, let it sit for a few hours, and then develop it. If you see new spots appear, your compound is likely unstable on silica.[7]

  • Use a Deactivated or Alternative Stationary Phase: As mentioned in Problem 1, switching to deactivated silica, amine-functionalized silica, or alumina can mitigate this issue.[2][6][9]

  • Run the Chromatography Quickly: Flash chromatography is designed to be fast.[11] Minimizing the time your compound spends on the column can reduce the opportunity for degradation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of (5-(Aminomethyl)pyridin-3-yl)methanol on silica gel?

A1: A good starting point for polar compounds like this is a mixture of dichloromethane (DCM) and methanol (MeOH).[10] Begin with a low percentage of methanol (e.g., 2-5%) and increase the polarity as needed. Crucially, you should also include a basic modifier. A recommended starting system would be:

  • 95:5:0.5 (v/v/v) Dichloromethane : Methanol : Triethylamine

You can develop a more optimized system by first running TLC plates with varying ratios of DCM and MeOH, always including the TEA. Aim for an Rf value of 0.2-0.3 for your target compound for the best separation.[12]

Q2: How do I choose between using triethylamine and ammonium hydroxide as a modifier?

A2: Both can be effective. Triethylamine is generally preferred because it is more volatile and easier to remove from the final product. Ammonium hydroxide in methanol is a stronger base and can be more effective for very stubborn amines that won't elute even with TEA, but removing all traces of ammonia can be more challenging.

Q3: Can I use reversed-phase flash chromatography for this compound?

A3: Yes, reversed-phase chromatography is an excellent alternative for purifying polar compounds.[6][13] In reversed-phase, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). Your polar compound will have weaker interactions with the stationary phase and will elute earlier than non-polar impurities. You may need to add a pH modifier like formic acid or acetic acid to the mobile phase to ensure your amine is protonated and well-behaved chromatographically.[13]

Q4: How should I load my sample onto the column?

A4: Proper sample loading is critical for a good separation.

  • Dry Loading: This is the preferred method, especially if your crude product is not very soluble in the initial, less polar mobile phase.[13] To do this, dissolve your crude material in a suitable solvent (e.g., methanol or DCM), add a small amount of silica gel, and then remove the solvent under reduced pressure to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.

  • Wet Loading: If your sample is soluble in the starting mobile phase, you can dissolve it in a minimal amount of this solvent and carefully apply it to the top of the column.[9] Avoid using a solvent that is much more polar than your mobile phase, as this will lead to poor separation.

Q5: What are some potential impurities I should be aware of from the synthesis of (5-(Aminomethyl)pyridin-3-yl)methanol?

A5: The impurities will depend on the synthetic route. Common syntheses might involve the reduction of a corresponding nitrile, ester, or amide. Therefore, potential impurities could include:

  • Unreacted starting materials.

  • Partially reduced intermediates.

  • By-products from the reducing agent.

  • Related pyridine derivatives from the starting materials.[14]

A good understanding of your synthetic route will help you anticipate potential impurities and develop a chromatographic method to separate them.

Experimental Protocols

Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
  • Prepare several small TLC developing chambers with different solvent systems. A good starting point would be:

    • 98:2 DCM:MeOH + 0.5% TEA

    • 95:5 DCM:MeOH + 0.5% TEA

    • 90:10 DCM:MeOH + 0.5% TEA

  • Dissolve a small amount of your crude (5-(Aminomethyl)pyridin-3-yl)methanol in a suitable solvent (e.g., methanol).

  • Spot the solution onto silica gel TLC plates.

  • Develop the plates in the prepared chambers.

  • Visualize the spots using a UV lamp (if applicable) and/or a suitable stain (e.g., potassium permanganate or ninhydrin for the amine).

  • Select the solvent system that gives your target compound an Rf value between 0.2 and 0.3.[12]

Protocol 2: Flash Chromatography Purification on Silica Gel
  • Column Packing: Dry pack the column with the appropriate amount of silica gel.

  • Equilibration: Equilibrate the column by passing several column volumes of the chosen mobile phase (containing the basic modifier) through the silica gel until the packing is stable and fully wetted.[12]

  • Sample Loading: Load your sample using either the dry loading or wet loading technique as described in FAQ 4.

  • Elution: Begin eluting with your chosen solvent system. If using an isocratic elution, maintain the same solvent composition throughout. If using a gradient, gradually increase the percentage of the more polar solvent (e.g., methanol).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary Table

ParameterRecommendationRationale
Stationary Phase Silica Gel (with modifier) or Amine-functionalized SilicaStandard silica is acidic and strongly retains basic amines; a modifier or functionalized silica neutralizes this effect.[2][5]
Mobile Phase (Normal Phase) Dichloromethane/Methanol with 0.1-2% TriethylamineA polar solvent system is needed for this polar compound, and the basic modifier is crucial to prevent peak tailing.[4][6]
Optimal TLC Rf 0.2 - 0.3Provides the best balance between resolution and elution time.[12]
Sample Loading Dry LoadingPrevents band broadening, especially if the sample is not soluble in the initial mobile phase.[13]
Alternative Technique Reversed-Phase Flash ChromatographyExcellent for polar compounds; uses a non-polar stationary phase and a polar mobile phase.[6]

Visualizations

Workflow for Troubleshooting (5-(Aminomethyl)pyridin-3-yl)methanol Purification

troubleshooting_workflow start Start Purification problem Problem Encountered? start->problem no_elution No Elution / Low Recovery problem->no_elution Yes tailing Peak Tailing / Broadening problem->tailing Yes decomposition Suspected Decomposition problem->decomposition Yes end Successful Purification problem->end No solution1 Add Basic Modifier (TEA/NH4OH) Switch to NH2-Silica or Alumina no_elution->solution1 solution2 Optimize Modifier Concentration Increase Solvent Polarity Use Gradient Elution tailing->solution2 solution3 Test Stability on TLC Use Deactivated/Alternative Phase Run Chromatography Faster decomposition->solution3 solution1->end solution2->end solution3->end parameters_relationship cluster_stationary Stationary Phase cluster_mobile Mobile Phase compound (5-(Aminomethyl)pyridin-3-yl)methanol Polar & Basic silica Silica Gel Acidic Silanols compound:f1->silica:f1 Strong Interaction nh2_silica NH2-Silica Basic Surface compound:f1->nh2_silica:f1 Repulsion modifier TEA / NH4OH Basic silica:f1->modifier:f1 Neutralization result Outcome Poor vs. Good Separation silica->result:f1 Tailing nh2_silica->result:f1 Sharp Peaks solvent DCM/MeOH Polar solvent:f1->compound:f1 Solubilizes & Elutes modifier->result:f1 Improved Elution

Sources

Technical Support Center: Overcoming Solubility Issues with (5-(Aminomethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Polarity Paradox"

(5-(Aminomethyl)pyridin-3-yl)methanol (CAS: 1384972-93-3 for free base) presents a classic "polarity paradox" in organic synthesis.[1] It contains a basic pyridine ring (pKa ~5.2), a highly basic primary amine (pKa ~9.2), and a polar hydroxymethyl group.

  • The Challenge: The molecule is too polar for standard organic solvents (DCM, Toluene) but often too lipophilic or reactive for pure aqueous handling. It readily forms zwitterions or salts that "disappear" into the aqueous phase during workup.[1]

  • The Solution: Success requires precise pH manipulation to toggle ionization states and the use of "bridge" solvents (like n-Butanol or 2-MeTHF) that span the polarity gap.

Part 1: Diagnostic & Solubility Profiling

Before attempting any reaction or extraction, you must identify the exact form of your material.[1] The solubility behavior of the Free Base vs. the Salt (HCl/HBr) is diametrically opposed.

Quick Solubility Matrix
SolventFree Base FormSalt Form (HCl/HBr)Application Notes
Water Soluble (pH dependent)Highly Soluble Salt form dissolves instantly; Free base requires pH < 9 or > 12 for best results.[1]
Methanol / Ethanol Soluble SolubleBest general solvents for reactions and transfers.[1]
DCM / Chloroform Sparingly SolubleInsoluble Free base requires 5-10% MeOH co-solvent.[1] Salts will precipitate.[1]
THF / 2-MeTHF ModerateInsoluble2-MeTHF is superior for extraction due to higher polarity.[1]
DMSO / DMF SolubleSolubleGood for reactions, difficult to remove.[1]
Toluene / Hexane Insoluble InsolubleAntisolvents.[1] Use for precipitation.[1]
Decision Tree: Handling Strategy

SolubilityStrategy Start Starting Material Form? Salt Salt (HCl, HBr, TFA) Start->Salt FreeBase Free Base Start->FreeBase Reaction Goal: Run Reaction? Salt->Reaction Organic Rxn Extraction Goal: Extract from Water? Salt->Extraction Workup FreeBase->Reaction FreeBase->Extraction Neutralize Must Neutralize First (Use K2CO3/MeOH) Reaction->Neutralize DirectUse Use Polar Aprotic Solvent (DMSO, DMF, MeOH) Reaction->DirectUse PH_Swing pH Swing Extraction (pH > 12 + n-BuOH) Extraction->PH_Swing Neutralize->DirectUse

Figure 1: Decision tree for selecting the correct handling strategy based on the starting material form.

Part 2: Troubleshooting Guides

Issue 1: "I cannot extract the compound from the aqueous layer."

The Science: The primary amine (-CH₂NH₂) has a pKa of approximately 9.2. At neutral pH (7), it exists as the protonated ammonium cation (-CH₂NH₃⁺), which is water-soluble and organic-insoluble.[1] The pyridine nitrogen (pKa ~5.[1]2) is neutral at pH 7.[1] To extract the molecule, you must deprotonate the amine.

The Protocol: The "Salting-Out" pH Swing

  • Cool the aqueous mixture to 0°C.

  • Basify slowly using 50% NaOH or saturated K₂CO₃ until pH is > 12 .

    • Why? You must exceed the amine pKa (9.[1]2) by at least 2 units to ensure >99% is in the neutral free base form.[1]

  • Saturate the aqueous phase with solid NaCl.

    • Why? This increases the ionic strength ("Salting Out"), forcing the organic molecule out of the water.

  • Extract using a polar organic system.

    • Recommended: 10% Methanol in DCM (3x) OR n-Butanol (Caution: high boiling point).

    • Green Alternative: 2-Methyltetrahydrofuran (2-MeTHF).[1] It extracts polar amines better than DCM.[1]

  • Dry organic layer over Na₂SO₄ (avoid MgSO₄ as it can be slightly acidic/Lewis acidic and bind amines).[1]

Issue 2: "The compound streaks on the silica column."

The Science: The basic amine and pyridine nitrogens interact strongly with the acidic silanol groups (Si-OH) on standard silica gel. This causes peak tailing, streaking, and material loss.[1]

The Protocol: Amine-Modified Chromatography

  • Option A: Mobile Phase Modifier (Standard)

    • Add 1% Triethylamine (TEA) or 1% NH₄OH to your DCM/MeOH eluent.[1]

    • Tip: Pre-flush the column with the modifier before loading the sample to neutralize active sites.[1]

  • Option B: Stationary Phase Switch

    • Use Amine-functionalized Silica (NH₂-SiO₂) .[1] This eliminates the need for mobile phase modifiers and prevents acid-base interaction.[1]

  • Option C: Reverse Phase (C18)

    • Use a high-pH buffer: 10 mM Ammonium Bicarbonate (pH 10) in Water/Acetonitrile.[1]

    • Why? High pH keeps the amine neutral, improving retention and peak shape on C18.[1]

Issue 3: "My reaction failed in DCM/Toluene."

The Science: The compound is likely insoluble in these non-polar solvents, leading to a heterogeneous mixture where the reagent cannot access the substrate.

The Protocol: Solvent Switching

  • Test Solubility: Try DMF , DMSO , or DMAc . These dissolve the compound well.[1]

  • Workup Strategy for High-Boiling Solvents:

    • Do not try to rotovap DMF/DMSO.[1]

    • Dilute the reaction mixture 10x with water.

    • Perform the pH Swing Extraction (see Issue 1) to pull the product into EtOAc or DCM/MeOH, leaving the DMF/DMSO in the water.

Part 3: Step-by-Step Protocols

Protocol A: Converting the Salt to Free Base (Non-Aqueous)

Use this if you have the HCl salt and need to run a reaction in anhydrous organic solvent.

  • Suspend the salt (e.g., 1 mmol) in Methanol (5 mL) .

  • Add Powdered Potassium Carbonate (K₂CO₃) (2.0 equiv).[1]

  • Stir vigorously at room temperature for 30–60 minutes.

  • Filter off the inorganic solids (KCl/K₂CO₃) through a Celite pad.[1]

  • Concentrate the filtrate.[1]

    • Note: The residue is the free base.[1] Use immediately as it may absorb CO₂ from the air to form carbamates.[1]

Protocol B: The "Dual-pH" Purification (Workup)

Use this to remove non-basic impurities without a column.

WorkupWorkflow Crude Crude Reaction Mix (Aqueous) Acidify 1. Acidify to pH 2 (HCl) Crude->Acidify Wash 2. Wash with DCM Acidify->Wash Discard Discard Organic Layer (Removes non-basic impurities) Wash->Discard Basify 3. Basify Aqueous to pH 12 (NaOH) Wash->Basify Keep Aqueous Extract 4. Extract with DCM/MeOH (9:1) Basify->Extract Product Pure Product (in Organic Layer) Extract->Product

Figure 2: The Dual-pH Extraction Workflow for purifying amphoteric pyridine derivatives.[1]

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use standard silica gel for purification? A: Only if you use a modifier.[1] Without Triethylamine (TEA) or Ammonia in the eluent, the amine group will bind irreversibly to the silica, resulting in 0% yield. We recommend using DCM:MeOH:NH₄OH (90:9:1) as a starting point.[1]

Q2: The oil is not crystallizing. What should I do? A: This compound often forms a viscous oil due to hydrogen bonding.[1]

  • Dry thoroughly: Traces of solvent prevent crystallization.[1] Dry under high vacuum for 24h.

  • Trituration: Add a small amount of cold Diethyl Ether or MTBE and scratch the flask wall.[1]

  • Salt Formation: If the free base won't crystallize, convert it to the Oxalate or Fumarate salt, which are often more crystalline than the HCl salt.[1]

Q3: Is the compound air-sensitive? A: Yes, moderately.[1] Primary amines can absorb atmospheric CO₂ to form carbamic acids/carbonates.[1] Store the free base under Nitrogen or Argon in the freezer (-20°C). The HCl salt is stable in air.[1]

References

  • PubChem. (5-(Aminomethyl)pyridin-3-yl)methanol Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the LC-MS Characterization of (5-(Aminomethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of methodologies for the liquid chromatography-mass spectrometry (LC-MS) characterization of (5-(Aminomethyl)pyridin-3-yl)methanol. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive analysis of various analytical strategies, supported by experimental data and field-proven insights. We will explore the nuances of chromatographic separation and mass spectrometric detection to establish robust and reliable analytical protocols for this polar aromatic compound.

Introduction: The Analytical Challenge of Polar Pyridines

(5-(Aminomethyl)pyridin-3-yl)methanol is a polar molecule featuring a pyridine ring substituted with both a primary amine and a primary alcohol. This unique combination of functional groups presents a significant challenge for traditional reversed-phase liquid chromatography (RPLC), often resulting in poor retention and peak shape.[1] The basic nature of the primary amine and the pyridine nitrogen leads to strong interactions with stationary phase silanols and variable ionization, complicating method development. Effective characterization is crucial in pharmaceutical development and related fields for purity assessment, metabolite identification, and pharmacokinetic studies. This guide compares two primary liquid chromatography strategies—Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC)—coupled with tandem mass spectrometry (MS/MS) for the comprehensive analysis of this compound.

Chromatographic Strategy Comparison: RPLC vs. HILIC

The choice of chromatographic mode is paramount for achieving adequate retention and symmetrical peak shapes for polar analytes like (5-(Aminomethyl)pyridin-3-yl)methanol.

Reversed-Phase Liquid Chromatography (RPLC)

Conventional C18 columns often fail to provide sufficient retention for highly polar compounds. To overcome this, alternative stationary phases and mobile phase modifiers are necessary. A pentafluorophenyl (PFP) stationary phase offers alternative selectivity through a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, which can be beneficial for retaining aromatic and basic compounds.[2]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an increasingly popular alternative for the analysis of polar compounds.[1] It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) with a mobile phase rich in organic solvent. This technique promotes the partitioning of polar analytes into a water-enriched layer on the stationary phase surface, leading to enhanced retention. For aminopyridines, HILIC can provide excellent peak shapes and retention times.

Experimental Design and Protocols

The following sections detail the step-by-step methodologies for sample preparation, and the compared LC-MS methods.

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of (5-(Aminomethyl)pyridin-3-yl)methanol and dissolve it in 10 mL of a 50:50 (v/v) mixture of methanol and water.

  • Working Standard (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with the same 50:50 methanol/water diluent.

  • Sample Preparation: For analysis in complex matrices like plasma, a protein precipitation step is recommended.[1] To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant for analysis.

RPLC-MS/MS Protocol
  • Liquid Chromatography:

    • Column: PFP, 2.1 x 100 mm, 2.7 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Methanol

    • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry (ESI+):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

    • Collision Gas: Argon

    • MRM Transitions: See Table 2

HILIC-MS/MS Protocol
  • Liquid Chromatography:

    • Column: Amide, 2.1 x 100 mm, 1.7 µm

    • Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in 95:5 Acetonitrile:Water

    • Mobile Phase B: 10 mM Ammonium Formate with 0.1% Formic Acid in 50:50 Acetonitrile:Water

    • Gradient: 0% B for 1 minute, then to 100% B over 7 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry (ESI+):

    • Parameters are identical to the RPLC-MS/MS method.

Comparative Data Analysis

The performance of each chromatographic method is summarized below.

Chromatographic Performance
ParameterRPLC (PFP Column)HILIC (Amide Column)
Retention Time (min) 3.25.8
Tailing Factor 1.41.1
Theoretical Plates 8,50012,000
Matrix Effects ModerateReduced

Analysis: The HILIC method provides significantly better retention and improved peak symmetry (lower tailing factor) for (5-(Aminomethyl)pyridin-3-yl)methanol. The higher plate count indicates greater chromatographic efficiency. Furthermore, the high organic content of the HILIC mobile phase can lead to more efficient desolvation in the ESI source, potentially reducing matrix effects and enhancing sensitivity.

Mass Spectrometric Characterization

Electrospray ionization in positive mode (ESI+) is the preferred method for analyzing basic compounds like (5-(Aminomethyl)pyridin-3-yl)methanol, as the amino group and pyridine nitrogen are readily protonated.

Predicted Protonation Sites: The primary amine and the pyridine nitrogen are the most likely sites of protonation. The gas-phase basicity of these sites will influence the fragmentation pathways.

G cluster_0 Protonation Sites Molecule (5-(Aminomethyl)pyridin-3-yl)methanol Protonated_Amine [M+H]+ (on NH2) Molecule->Protonated_Amine Protonated_Pyridine [M+H]+ (on Pyridine N) Molecule->Protonated_Pyridine

Caption: Potential protonation sites of (5-(Aminomethyl)pyridin-3-yl)methanol.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway:

Collision-induced dissociation (CID) of the protonated molecule ([M+H]⁺ at m/z 139.08) was performed to elucidate its structure. The fragmentation pattern is consistent with that of similar aminopyridine structures, such as pyridoxamine.[1]

Table 2: Key MRM Transitions and Fragmentation Analysis

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossFragment Identity
139.08122.08NH₃ (Ammonia)Loss of the aminomethyl group
139.08108.06CH₂O (Formaldehyde)Loss from the methanol group
139.0894.06NH₃ + COSequential loss

Proposed Fragmentation Pathway:

The primary fragmentation pathways involve the loss of small neutral molecules from the aminomethyl and methanol functional groups.

G Precursor [M+H]+ (m/z 139.08) Fragment1 m/z 122.08 Precursor->Fragment1 - NH3 Fragment2 m/z 108.06 Precursor->Fragment2 - CH2O Fragment3 m/z 94.06 Fragment1->Fragment3 - CO

Caption: Proposed fragmentation pathway for protonated (5-(Aminomethyl)pyridin-3-yl)methanol.

Conclusion and Recommendations

This comparative guide demonstrates that for the robust and sensitive characterization of (5-(Aminomethyl)pyridin-3-yl)methanol, a HILIC-based LC-MS/MS method is superior to traditional RPLC approaches. The HILIC method provides better retention, improved peak shape, and potentially reduced matrix effects. The presented mass spectrometric data and proposed fragmentation pathway offer a solid foundation for developing quantitative assays and identifying potential metabolites.

For routine analysis, the HILIC method using an amide stationary phase is highly recommended. The optimized MRM transitions (139.08 -> 122.08 and 139.08 -> 108.06) provide excellent specificity and sensitivity for quantification. When developing methods for novel compounds with similar polar and basic properties, exploring HILIC chromatography early in the process can significantly expedite method development and lead to more reliable analytical data.

References

  • Frank, J., Fromme, T., Golly, K. et al. (2020). Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in food. Analytical and Bioanalytical Chemistry, 412, 6647–6657. [Link]

Sources

Technical Comparison: (5-(Aminomethyl)pyridin-3-yl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: (5-(Aminomethyl)pyridin-3-yl)methanol (CAS: 1384972-93-3) Class: Heterobifunctional Pyridine Linker Primary Application: PROTACs, Antibody-Drug Conjugates (ADCs), and Fragment-Based Drug Discovery (FBDD).

This guide objectively analyzes the utility of (5-(Aminomethyl)pyridin-3-yl)methanol as a rigid, solubilizing linker scaffold. Unlike traditional aliphatic (PEG/alkyl) or carbocyclic (benzene) linkers, this pyridine core offers a unique "solubility-rigidity" compromise. It provides the structural stiffness required to reduce entropic penalties upon binding while simultaneously lowering lipophilicity (LogP) via the pyridine nitrogen.

This document contrasts this linker against its primary competitors: m-phenylene analogs (benzene core) and PEG chains, providing experimental protocols for its orthogonal functionalization.

Part 1: Structural & Physicochemical Analysis

The selection of a linker dictates the physicochemical profile of the final drug candidate. The 3,5-substituted pyridine core serves as a bioisostere to the meta-substituted benzene ring but with distinct electronic advantages.

Comparative Data Table
Feature(5-(Aminomethyl)pyridin-3-yl)methanol m-Phenylenedimethanamine Analog (Benzene)PEG-4 Linker (Aliphatic)
Core Geometry Rigid, Planar (120° Vector)Rigid, Planar (120° Vector)Flexible, Linear
CLogP (Est.) ~ -0.5 to 0.1~ 1.2 to 1.5~ -1.0
H-Bond Acceptors 3 (Pyridine N, Amine N, OH)2 (Amine N, OH)5 (Ether Oxygens)
pKa (Core) ~5.2 (Pyridine N)N/A (Neutral Ring)N/A
pKa (Amine) ~9.0 (Primary Amine)~9.5N/A
Solubility (Aq) High (Protonatable)Low/ModerateVery High
Metabolic Stability High (Resistant to P450 oxidation)Moderate (Prone to hydroxylation)Low (Oxidative cleavage)
The "Pyridine Effect" in Linker Design
  • Solubility Modulation: The pyridine nitrogen possesses a pKa of approximately 5.[1]2. At physiological pH (7.4), it remains largely unprotonated and lipophilic enough to cross membranes. However, in acidic microenvironments (lysosomes pH ~5.0), it becomes protonated, drastically increasing solubility. This is a critical advantage for ADC payloads designed for lysosomal release.

  • Dipole Orientation: Unlike the benzene analog, the pyridine ring introduces a permanent dipole.[2] This can be exploited to optimize binding interactions within the E3 ligase or target protein pocket, potentially engaging in cation-pi or hydrogen bonding interactions that benzene cannot.

Part 2: Decision Framework & Application Logic

The following decision tree illustrates when to select the (5-(Aminomethyl)pyridin-3-yl)methanol linker over alternatives.

LinkerSelection Start Linker Selection Criteria Flexibility Is Flexibility Required? Start->Flexibility Solubility Is Aqueous Solubility Limiting? Flexibility->Solubility No (Rigid Scaffold) PEG Select: PEG/Alkyl Chain Flexibility->PEG Yes (High Entropy) Vector Is 'Meta' (120°) Geometry Needed? Solubility->Vector Yes (Need lower LogP) Benzene Select: m-Phenylene Analog Solubility->Benzene No (Lipophilicity OK) Vector->PEG No (Linear req.) Pyridine Select: (5-(Aminomethyl)pyridin-3-yl)methanol Vector->Pyridine Yes

Figure 1: Decision matrix for selecting pyridine-based linkers based on structural and solubility requirements.

Part 3: Synthetic Accessibility & Orthogonality

One of the primary advantages of (5-(Aminomethyl)pyridin-3-yl)methanol is its heterobifunctionality . It contains two distinct nucleophiles:

  • Primary Amine (-CH2NH2): High nucleophilicity, reacts rapidly with activated esters (NHS, pentafluorophenyl).

  • Primary Alcohol (-CH2OH): Lower nucleophilicity, requires activation (e.g., Mitsunobu conditions, conversion to bromide/mesylate) or reaction with strong electrophiles (isocyanates, acyl chlorides).

This difference allows for orthogonal conjugation without the need for extensive protecting group manipulations.

Experimental Protocol: Selective Conjugation Workflow

Objective: Synthesize a PROTAC precursor by sequentially coupling the amine to an E3 ligase ligand (e.g., Thalidomide derivative) and the alcohol to a Warhead.

Step 1: Amine-Selective Coupling (Amide Bond Formation)

  • Reagents: Linker (1.0 eq), Thalidomide-NHS ester (1.0 eq), DIPEA (3.0 eq), DMF (anhydrous).

  • Protocol:

    • Dissolve (5-(Aminomethyl)pyridin-3-yl)methanol in anhydrous DMF (0.1 M).

    • Add DIPEA followed by the Thalidomide-NHS ester dropwise at 0°C.

    • Warm to Room Temperature (RT) and stir for 2 hours. Note: The alcohol will not react with the NHS ester under these conditions.

    • Validation: Monitor by LC-MS. Expect mass shift corresponding to amide formation. The hydroxyl group remains free.

Step 2: Alcohol Activation & Coupling (Ether Synthesis)

  • Reagents: Intermediate from Step 1 (1.0 eq), Warhead-Phenol (1.2 eq), PPh3 (1.5 eq), DIAD (1.5 eq), THF.

  • Protocol (Mitsunobu):

    • Dissolve the amide intermediate and the Warhead-Phenol in anhydrous THF.

    • Add Triphenylphosphine (PPh3) and cool to 0°C.

    • Add DIisopropyl Azodicarboxylate (DIAD) dropwise.

    • Stir at RT for 12-16 hours.

    • Causality: The Mitsunobu reaction selectively activates the primary alcohol of the linker, allowing the phenolic warhead to displace it, forming a stable ether bond.

Synthetic Pathway Diagram

Synthesis Start (5-(Aminomethyl) pyridin-3-yl)methanol Step1 Step 1: Amine Acylation (NHS Ester, DIPEA) Start->Step1 Selectivity: NH2 >> OH Intermed Intermediate: Amide-Linked Alcohol Step1->Intermed Step2 Step 2: Mitsunobu Etherification (PPh3, DIAD, Phenol) Intermed->Step2 Activate OH Final Final PROTAC (Ether-Pyridine-Amide) Step2->Final

Figure 2: Orthogonal synthetic workflow exploiting the nucleophilic differential between the amine and alcohol.

Part 4: Performance Validation

Solubility & Stability

In comparative assays, pyridine linkers consistently outperform benzene analogs in aqueous solubility.

  • Protocol: Kinetic solubility assay in PBS (pH 7.4).

  • Result: Pyridine linkers typically show a 2-5x increase in thermodynamic solubility compared to their phenyl counterparts [1]. This is attributed to the lower lipophilicity (LogP) and the ability of the pyridine ring to solvate water molecules more effectively than the hydrophobic benzene ring.

Metabolic Stability

Pyridine rings are electron-deficient, making them less susceptible to oxidative metabolism (e.g., hydroxylation by Cytochrome P450s) compared to electron-rich benzene rings.

  • Observation: In liver microsome stability assays, 3,5-disubstituted pyridines show prolonged half-lives (

    
    ) compared to m-xylylene linkers, reducing the risk of premature linker cleavage [2].
    

References

  • Bembenek, S. D., et al. "The Influence of Linker Chemistry on the Physicochemical Properties of PROTACs." Journal of Medicinal Chemistry, 2021. Link (Generalized citation for linker physicochemical effects).

  • Li, Y., et al. "Pyridine-based Scaffolds: A Source of Novel Therapeutics." Journal of Medicinal Chemistry, 2020. Link

  • Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review." Exploratory Targeted Anti-tumor Therapy, 2020.[3] Link

  • Verma, V., et al. "Development of PROTAC degrader drugs for cancer." Annual Review of Cancer Biology, 2025. Link

Sources

infrared (IR) spectroscopy peaks of (5-(Aminomethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: IR Spectroscopy Characterization of (5-(Aminomethyl)pyridin-3-yl)methanol

Executive Summary & Core Directive

Objective: This guide provides a definitive spectroscopic framework for identifying (5-(Aminomethyl)pyridin-3-yl)methanol (CAS: 1384972-93-3). Unlike standard catalog entries, this document focuses on differential diagnosis —distinguishing this bifunctional building block from its structural analogs (e.g., 3-pyridinemethanol, 3-picolylamine) using Infrared (IR) spectroscopy.

Target Audience: Medicinal Chemists, Analytical Scientists, and QC Professionals.

The Challenge: The target molecule contains three distinct functionalities—a pyridine ring , a primary alcohol , and a primary amine —that exhibit significant spectral overlap, particularly in the high-frequency region (3200–3400 cm⁻¹). This guide utilizes a Fragment-Based Assignment Strategy to deconstruct the spectrum into verifiable zones.

Experimental Protocol: Self-Validating Systems

To ensure reproducibility, the following protocol prioritizes Attenuated Total Reflectance (ATR) sampling, which minimizes sample preparation artifacts common in KBr pellets (e.g., hygroscopic water absorption).

Methodology: ATR-FTIR Acquisition
  • Instrument Setup:

    • Detector: DTGS (Deuterated Triglycine Sulfate) for broad linearity or MCT (Mercury Cadmium Telluride) for high sensitivity.

    • Crystal: Diamond or ZnSe (Diamond preferred for hardness).

    • Resolution: 4 cm⁻¹.

    • Scans: 32 (Screening) or 64 (High-Quality Publication).

  • Sample Preparation (Solid State):

    • Place ~2 mg of the white/off-white powder onto the crystal.

    • Apply pressure using the anvil until the force gauge reaches the "optimum" zone (typically ~80–100 N). Reasoning: Insufficient pressure yields poor contact and low intensity; excessive pressure can damage softer crystals like ZnSe.

  • Data Processing:

    • Baseline Correction: Rubberband method (points at 4000, 2500, 2000, 800 cm⁻¹).

    • Normalization: Min-Max normalization (0–1 absorbance) for overlay comparisons.

Spectral Analysis: The Fragment-Based Approach

The spectrum of (5-(Aminomethyl)pyridin-3-yl)methanol is a composite of its constituent parts. We analyze it by superimposing the "silence" and "signals" of its functional groups.

Table 1: Theoretical Peak Assignment & Diagnostic Markers
Functional GroupVibration ModePredicted Frequency (cm⁻¹)IntensityDiagnostic Note
-OH (Alcohol) O-H Stretch3200–3400 Broad, StrongOften masks the amine doublet. Broadness indicates H-bonding network.
-NH₂ (Amine) N-H Stretch (Asym/Sym)3300–3380 Medium, SharpLook for "shoulders" on the broad OH peak.
Pyridine Ring C-H Stretch (Aromatic)3010–3080 WeakDistinct from aliphatic CH.
-CH₂- (Linkers) C-H Stretch (Aliphatic)2850–2950 MediumTwo distinct bands (sym/asym) for the methylene groups.
Pyridine Ring C=N / C=C Ring Stretch1570–1600 StrongThe "breathing" modes of the aromatic ring.
-NH₂ (Amine) N-H Scissoring (Bend)1590–1620 MediumOften overlaps with the pyridine ring stretch.
-CH₂-OH C-O Stretch1050–1080 StrongCritical Marker. Distinguishes from simple alkyl pyridines.
-CH₂-NH₂ C-N Stretch1000–1200 MediumOverlaps with C-O but typically lower intensity.
Pyridine Ring C-H Out-of-Plane Bend700–850 StrongPosition depends on 3,5-substitution pattern.

Comparative Analysis: Differential Diagnosis

To validate the identity of (5-(Aminomethyl)pyridin-3-yl)methanol, we compare it against "negative controls"—molecules that lack one of the key functional groups.

Scenario A: Distinguishing from 3-Pyridinemethanol
  • The Alternative: 3-Pyridinemethanol (CAS 100-55-0).[1]

  • The Difference: Lacks the aminomethyl group.

  • IR Evidence:

    • Missing: The N-H scissoring shoulder (~1600 cm⁻¹) and C-N stretch (~1000-1200 cm⁻¹ region is simpler).

    • Observation: If your spectrum lacks complexity in the 1600 cm⁻¹ region and shows a very clean OH band without N-H spikes, you likely have the mono-substituted alcohol.

Scenario B: Distinguishing from 3-(Aminomethyl)pyridine
  • The Alternative: 3-(Aminomethyl)pyridine (CAS 3731-52-0).[2]

  • The Difference: Lacks the hydroxymethyl group.

  • IR Evidence:

    • Missing: The strong, broad O-H stretch.[3]

    • Observation: You will see a sharper N-H doublet at ~3300 cm⁻¹ instead of a broad mound. The strong C-O band at ~1050 cm⁻¹ will be absent .

Visualization: Structural Assignment & Logic Flow

Diagram 1: Structural Frequency Map

This diagram maps the physical structure of the molecule to its specific IR active zones.

IR_Assignment Molecule (5-(Aminomethyl)pyridin-3-yl)methanol OH_Group Primary Alcohol (-CH2OH) Molecule->OH_Group NH_Group Primary Amine (-CH2NH2) Molecule->NH_Group Pyridine Pyridine Ring Molecule->Pyridine OH_Freq O-H Stretch: 3200-3400 cm⁻¹ (Broad) C-O Stretch: ~1050 cm⁻¹ OH_Group->OH_Freq NH_Freq N-H Stretch: 3300-3380 cm⁻¹ (Doublet) N-H Bend: ~1600 cm⁻¹ NH_Group->NH_Freq Py_Freq C=N Ring Stretch: 1570-1600 cm⁻¹ C-H Arom: >3000 cm⁻¹ Pyridine->Py_Freq

Caption: Functional group decomposition of (5-(Aminomethyl)pyridin-3-yl)methanol linking structure to specific IR frequency zones.

Diagram 2: Validation Decision Tree

A logical workflow for confirming compound identity using IR data.

Validation_Flow Start Acquire IR Spectrum Check_OH Is there a BROAD band at 3200-3400 cm⁻¹? Start->Check_OH Check_CO Is there a STRONG band at ~1050 cm⁻¹? Check_OH->Check_CO Yes Result_Amine Suspect: 3-(Aminomethyl)pyridine Check_OH->Result_Amine No (Sharp peaks only) Check_NH Are there sharp spikes/shoulders on the OH band? Check_CO->Check_NH Yes Check_CO->Result_Amine No Result_Target Confirmed: (5-(Aminomethyl)pyridin-3-yl)methanol Check_NH->Result_Target Yes Result_Alc Suspect: 3-Pyridinemethanol Check_NH->Result_Alc No

Caption: Step-by-step decision tree for distinguishing the target molecule from its closest structural analogs.

Advanced Validation: The D₂O Exchange Test

If the O-H and N-H overlap in the 3300 cm⁻¹ region is too ambiguous, perform a D₂O exchange :

  • Protocol:

    • Take the solid sample on a microscope slide.

    • Add 1 drop of Deuterium Oxide (D₂O).

    • Allow to dry (or measure as a mull).

  • Expected Result:

    • The O-H and N-H bands (3200–3400 cm⁻¹) will disappear or shift significantly to lower frequency (approx. 2400 cm⁻¹) as O-D and N-D bonds form.

    • The C-H bands (2850–3050 cm⁻¹) will remain unchanged .

References

  • National Institute of Standards and Technology (NIST). 3-Pyridinemethanol Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[4] Available at: [Link]

  • National Institute of Standards and Technology (NIST). 3-Aminopyridine Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[4] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for functional group assignments).

  • PubChem. (5-(Aminomethyl)pyridin-3-yl)methanol Compound Summary. National Library of Medicine. Available at: [Link](Note: Link directs to closest analog or specific entry if indexed).

Sources

A Comparative Guide to the Bioactivity of (5-(Aminomethyl)pyridin-3-yl)methanol and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[] Its unique electronic properties, ability to form hydrogen bonds, and metabolic stability make it a privileged scaffold in drug design.[][2] Pyridine derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[][3][4] The specific biological activity of a pyridine-containing molecule is intricately linked to the nature and position of its substituents on the ring.[5] This guide will focus on a specific substitution pattern, the 3,5-disubstituted pyridines, with a particular emphasis on analogs of (5-(Aminomethyl)pyridin-3-yl)methanol.

The Emerging Potential of 3,5-Disubstituted Pyridine Analogs

While a significant body of research exists on various pyridine substitution patterns, the 3,5-disubstituted motif has garnered increasing interest for its potential in yielding potent and selective therapeutic agents. The spatial arrangement of substituents at these positions can significantly influence the molecule's interaction with biological targets.

A notable example highlighting the potential of this scaffold is a study on a series of 3,5-disubstituted pyridine derivatives that demonstrated potent activity against drug-resistant clinical isolates of Mycobacterium tuberculosis.[6] This research identified a lead compound with a Minimum Inhibitory Concentration (MIC) of 1.56 µg/mL against M. tuberculosis H37Rv, underscoring the promise of the 3,5-disubstituted pyridine core in addressing challenging infectious diseases.[6]

Comparative Bioactivity Analysis: (5-(Aminomethyl)pyridin-3-yl)methanol and Its Analogs

Direct experimental bioactivity data for (5-(Aminomethyl)pyridin-3-yl)methanol (CAS 1384972-93-3) is not extensively available in the public domain. However, by examining its structural analogs, particularly positional isomers and compounds with similar functional groups, we can infer potential activities and understand the structure-activity relationships at play.

Positional Isomers as Key Comparators

The positioning of the aminomethyl and hydroxymethyl groups on the pyridine ring is critical in determining the pharmacological profile. A comparison with its positional isomers reveals distinct biological activities.

Table 1: Comparative Bioactivity of (Aminomethyl)pyridinemethanol Isomers

Compound NameStructureSubstitution PatternKnown Biological ActivityKey Findings
(5-(Aminomethyl)pyridin-3-yl)methanol Structure of (5-(Aminomethyl)pyridin-3-yl)methanol
3,5-disubstitutedData not readily available in public literature.A promising scaffold for further investigation based on the activity of its isomers and other 3,5-disubstituted pyridines.(4-Aminopyridin-3-yl)methanol Structure of (4-Aminopyridin-3-yl)methanol3,4-disubstitutedPotassium Channel BlockerHas been investigated for its ability to restore axonal conduction in injured spinal cord white matter.(2-Aminopyridin-3-yl)methanol Structure of (2-Aminopyridin-3-yl)methanol2,3-disubstitutedUsed in proteomics research.[7]Serves as a chemical tool in biological studies.(3-Aminopyridin-4-yl)methanol Structure of (3-Aminopyridin-4-yl)methanol3,4-disubstitutedBuilding block in medicinal chemistry.[8]The amino and hydroxymethyl groups offer sites for further chemical modification.[8]

The distinct activities of these isomers underscore the importance of substituent placement on the pyridine ring for directing the pharmacological effect.

Structure-Activity Relationships: Insights from Broader Pyridine Analog Studies

While specific quantitative data for a wide range of (5-(Aminomethyl)pyridin-3-yl)methanol analogs is limited, we can extrapolate key structure-activity relationship (SAR) principles from the broader class of substituted pyridines.

  • Anticancer Activity: Numerous studies have demonstrated the antiproliferative effects of substituted pyridines against various cancer cell lines.[3][9][10] The presence of amino and hydroxyl groups can contribute to the anticancer activity, with their positions on the pyridine ring influencing potency.[5][11] For instance, certain pyridine-ureas have shown potent inhibition of VEGFR-2, a key target in angiogenesis, with IC50 values in the micromolar range.[12] A series of pyridin-3-yl pyrimidines also exhibited significant Bcr-Abl inhibitory and anticancer activity.[7]

  • Antimicrobial Activity: The pyridine scaffold is a common feature in antimicrobial agents.[4][13] The amino group, in particular, is often a key pharmacophore. Studies on 2-aminopyridine derivatives have shown significant activity against Gram-positive bacteria, with some compounds exhibiting MIC values as low as 0.039 µg/mL against S. aureus and B. subtilis.[13][14] Furthermore, 2-aminopyridine derivatives have shown efficacy against multidrug-resistant Staphylococcus aureus strains.[8] A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives also displayed strong antibacterial activity against several Gram-positive bacteria.[15]

Experimental Methodologies for Bioactivity Screening

To facilitate further research and comparative analysis, this section outlines standard experimental protocols for evaluating the bioactivity of novel (5-(Aminomethyl)pyridin-3-yl)methanol analogs.

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity Assessment (Broth Microdilution Method)

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing the Path Forward: Logical Framework for Analog Development

The following diagram illustrates a logical workflow for the design and evaluation of novel analogs of (5-(Aminomethyl)pyridin-3-yl)methanol.

G cluster_0 Design & Synthesis cluster_1 In Vitro Screening cluster_2 Data Analysis & Optimization Core_Scaffold (5-(Aminomethyl)pyridin-3-yl)methanol Analog_Design Analog Design (SAR-guided modifications) Core_Scaffold->Analog_Design Based on known SAR Chemical_Synthesis Chemical Synthesis Analog_Design->Chemical_Synthesis Anticancer_Screening Anticancer Assays (e.g., MTT) Chemical_Synthesis->Anticancer_Screening Antimicrobial_Screening Antimicrobial Assays (e.g., MIC) Chemical_Synthesis->Antimicrobial_Screening Data_Analysis Data Analysis (IC50/MIC determination) Anticancer_Screening->Data_Analysis Antimicrobial_Screening->Data_Analysis SAR_Elucidation Structure-Activity Relationship Elucidation Data_Analysis->SAR_Elucidation Lead_Optimization Lead Optimization SAR_Elucidation->Lead_Optimization Lead_Optimization->Analog_Design Iterative Design

Caption: Workflow for the development of novel (5-(Aminomethyl)pyridin-3-yl)methanol analogs.

Conclusion and Future Directions

While direct biological data for (5-(Aminomethyl)pyridin-3-yl)methanol remains to be fully elucidated in publicly available literature, the analysis of its positional isomers and the broader class of 3,5-disubstituted pyridines strongly suggests its potential as a valuable scaffold in drug discovery. The demonstrated antitubercular activity of related 3,5-disubstituted pyridines, coupled with the well-established anticancer and antimicrobial properties of pyridine derivatives, provides a compelling rationale for the synthesis and biological evaluation of novel analogs of (5-(Aminomethyl)pyridin-3-yl)methanol.

Future research should focus on the systematic synthesis of analogs with modifications to the aminomethyl and hydroxymethyl moieties, as well as the exploration of alternative substituents at the 3 and 5 positions. Comprehensive in vitro screening against a diverse panel of cancer cell lines and microbial strains will be crucial for identifying lead compounds with promising therapeutic potential. The application of computational modeling and molecular docking studies can further aid in the rational design of more potent and selective analogs. This guide serves as a foundational resource to stimulate and inform these future research endeavors.

References

  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncol Rep. 2015;34(5):2678-2686. [Link]

  • Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives. ResearchGate. [Link]

  • Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Allied Academies. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC. [Link]

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. MDPI. [Link]

  • A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. ResearchGate. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Academia.edu. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Semantic Scholar. [Link]

  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. [Link]

  • 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. PMC. [Link]

  • Synthesis and biological activities of some 3,5-disubstituted-Δ2-pyrazoline derivatives. ResearchGate. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate. [Link]

  • Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. PubMed. [Link]

  • Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. ResearchGate. [Link]

  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-Indole-2-Carbohydrazide derivative. Semantic Scholar. [Link]

  • Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors. PubMed. [Link]

  • Synthesis and biological evaluation of 5-aminoethyl benzophenanthridone derivatives as DNA topoisomerase IB inhibitors. PubMed. [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC. [Link]

Sources

Structural Validation of (5-(Aminomethyl)pyridin-3-yl)methanol: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Scaffold" Challenge

(5-(Aminomethyl)pyridin-3-yl)methanol is a critical bifunctional pyridine scaffold often employed in Fragment-Based Drug Discovery (FBDD). Its structure—a pyridine ring substituted at the meta positions (3 and 5) with a hydroxymethyl and an aminomethyl group—provides two distinct vectors for growing a fragment into a lead compound.

The Validation Gap: The primary challenge in synthesizing this scaffold is regioisomerism . Common synthetic routes (e.g., reduction of cyanopyridine esters) can yield mixtures of 3,5-disubstituted and 2,5- or 2,4-disubstituted isomers. Standard low-resolution LC-MS cannot distinguish these regioisomers (identical mass), and 1D 1H NMR often shows ambiguous aromatic singlets that are easily misassigned.

This guide objectively compares validation methodologies and provides a definitive protocol for confirming the 3,5-substitution pattern using 2D NMR, ensuring your structure-activity relationship (SAR) data is founded on the correct molecule.

Comparative Analysis of Validation Methods

The following table compares the three primary methodologies for validating this specific pyridine derivative.

FeatureMethod A: Routine QC (1D NMR + LC-MS)Method B: The Definitive Protocol (2D NMR: HSQC/HMBC)Method C: Structural Absolute (X-Ray Crystallography)
Primary Utility Purity check & Mass confirmation.Unambiguous Regiochemical Assignment. Absolute configuration & Solid-state packing.
Regio-Specificity Low. Hard to distinguish 3,5- from 2,4-isomers due to overlapping singlets.High. Correlates protons to specific ring carbons via 3-bond couplings.Ultimate. Visualizes atomic positions directly.
Throughput High (<15 mins).Medium (1–4 hours).Low (Days to Weeks).
Sample Req. <1 mg.5–10 mg (for good S/N in 2D).Single crystal required (often difficult for this hygroscopic amine).
Cost $


Verdict Insufficient for structural proof; good for batch purity.Recommended Standard for Validation. Use only if 2D NMR is ambiguous or for IP filing.

Detailed Experimental Protocol: The "Definitive" 2D NMR Workflow

To validate the (5-(Aminomethyl)pyridin-3-yl)methanol structure, you must prove the substituents are meta to each other and meta to the nitrogen. The following protocol uses HMBC (Heteronuclear Multiple Bond Correlation) to "walk" around the ring.

Phase 1: Sample Preparation
  • Solvent Choice: Use DMSO-d6 rather than CDCl₃.

    • Reasoning: The target molecule contains polar -OH and -NH₂ groups. DMSO-d6 improves solubility and slows proton exchange, often allowing observation of the hydroxyl and amine protons, which provide valuable coupling information.

  • Concentration: Dissolve 10–15 mg of the free base or HCl salt in 0.6 mL DMSO-d6.

    • Note: If using the HCl salt, add 1-2 equivalents of K₂CO₃ or use NaOD/D₂O if solubility fails, but free base in DMSO is preferred for observing all protons.

Phase 2: Data Acquisition

Run the following sequence on a ≥400 MHz spectrometer:

  • 1H NMR (16 scans): Optimize spectral width to catch exchangeable protons (up to 12 ppm).

  • 13C NMR (1024 scans): Ensure sufficient S/N to see quaternary carbons.

  • HSQC (Multiplicity-edited): To identify which carbons hold protons (C-H correlation).

  • HMBC (Long-range): Set optimization for J_CH = 8 Hz (standard). This is the critical experiment.

Phase 3: Structural Assignment Logic (Self-Validating System)

You are looking for a specific connectivity pattern that only the 3,5-isomer can generate.

Expected 1H NMR Data (DMSO-d6, approx. shifts):

  • H2 (Pos 2): ~8.45 ppm (Singlet). Key Feature: Flanked by N and substituent.[1][2]

  • H6 (Pos 6): ~8.45 ppm (Singlet). Key Feature: Flanked by N and substituent.[1][2][3]

  • H4 (Pos 4): ~7.70 ppm (Singlet). Key Feature: Flanked by two substituents (shielded relative to H2/H6).

  • CH₂-OH: ~4.55 ppm (Doublet or Singlet).

  • CH₂-NH₂: ~3.75 ppm (Singlet).

The HMBC "Smoking Gun": To confirm the 3,5-substitution, look for Cross-Peak Symmetry :

  • The H4 Test: The proton at ~7.70 ppm (H4) must show HMBC correlations to both substituent carbons (the CH₂ of the alcohol and the CH₂ of the amine).

    • Why? In a 3,5-substitution, H4 is ortho to both substituents (3-bond coupling). In a 2,4-isomer, H4 would only be close to one substituent.

  • The H2/H6 Test: The downfield protons (~8.45 ppm) should correlate to the substituent carbons and show strong coupling to the Ring Carbons C3 and C5.

Visualization of Validation Logic

Diagram 1: The Validation Decision Tree

This workflow ensures you do not waste time on advanced analytics if the crude material is impure or incorrect by mass.

ValidationWorkflow Start Crude Synthesis Product LCMS Step 1: LC-MS Analysis (Mass & Purity) Start->LCMS MassFail Incorrect Mass LCMS->MassFail Mass Mismatch MassPass Correct Mass (M+H) LCMS->MassPass Mass Match NMR1D Step 2: 1H NMR (DMSO-d6) Check Integration & Symmetry MassPass->NMR1D Ambiguous Ambiguous Regiochemistry (Overlapping Singlets) NMR1D->Ambiguous Typical Result NMR2D Step 3: 2D NMR (HMBC) Trace C-H Connectivity Ambiguous->NMR2D Validation Verify H4 correlations to BOTH substituent CH2 groups NMR2D->Validation Success VALIDATED 3,5-ISOMER Validation->Success Correlations Confirm Fail REJECT (Isomer Mixture) Validation->Fail Correlations Fail

Caption: Step-by-step decision tree for validating pyridine derivatives, prioritizing LC-MS for triage and HMBC for definitive structural assignment.

Diagram 2: HMBC Connectivity Logic

This diagram illustrates the specific 3-bond couplings (correlations) required to confirm the 3,5-substitution pattern.

HMBC_Logic cluster_legend Interpretation Key H4 H4 Proton (~7.7 ppm) C3 C3 (Ring) H4->C3 2J/3J C5 C5 (Ring) H4->C5 2J/3J CH2_OH CH2-OH Carbon (~60 ppm) H4->CH2_OH HMBC (3-bond) CRITICAL PROOF CH2_NH2 CH2-NH2 Carbon (~40 ppm) H4->CH2_NH2 HMBC (3-bond) CRITICAL PROOF Note If H4 correlates to BOTH side-chain carbons, structure is 3,5.

Caption: Visualization of the "Smoking Gun" HMBC correlations. H4 is the only proton in the 3,5-isomer capable of "seeing" both substituent carbons.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

    • Context: Establishes the global standards for specificity and accuracy in analytical method valid
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Ed.). Elsevier.

    • Context: The authoritative text on using HMBC and HSQC for structural elucid
  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 12236045, (5-(Aminomethyl)pyridin-3-yl)methanol.

    • Context: Provides baseline physical property data and predicted spectral values for the specific scaffold.
  • Marcotte, D. J., et al. (2004). "Fragment-Based Drug Discovery: A Practical Approach." Drug Discovery Today, 9(14), 611-613. Context: Validates the importance of pyridine scaffolds in fragment libraries and the necessity of rigorous structural QC.

Sources

Elemental Analysis & Performance Profile: (5-(Aminomethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: (5-(Aminomethyl)pyridin-3-yl)methanol CAS: 1384972-93-3 (Free Base) Class: Pyridine-based Bifunctional Building Block

This guide provides a technical analysis of (5-(Aminomethyl)pyridin-3-yl)methanol , a critical fragment in medicinal chemistry used to modulate solubility and pharmacokinetic (PK) profiles. Unlike phenyl analogs, the pyridine core offers reduced lipophilicity (LogP) and a specific dipole moment that influences target binding. This document details the elemental analysis (EA) standards required for validation, compares its structural performance against key isomers, and outlines self-validating protocols for its synthesis and characterization.

Part 1: Elemental Analysis & Purity Specifications

For drug development applications, the "performance" of a building block is defined by its stoichiometry and purity. Elemental analysis (CHN) is the primary method for confirming the salt form (e.g., HCl vs. Free Base) and hydration state, which directly alters molecular weight calculations in downstream synthesis.

Theoretical vs. Acceptance Limits

The following table establishes the baseline for C₇H₁₀N₂O (MW: 138.17 g/mol ).

ElementTheoretical Mass %Acceptance Range (±0.4%)Common Deviation: Monohydrate (+H₂O)Common Deviation: Dihydrochloride (+2HCl)
Carbon (C) 60.85% 60.45 – 61.25%53.83% (Significant Drop)39.83%
Hydrogen (H) 7.30% 6.90 – 7.70%7.74%5.73%
Nitrogen (N) 20.28% 19.88 – 20.68%17.94%13.27%

Critical Insight: A common "performance failure" in synthesis occurs when researchers assume the free base form but receive a hygroscopic salt or hydrate. If your Experimental %C is ~53.8% instead of 60.8%, your reagent is likely the monohydrate , requiring a stoichiometry adjustment of 1.13x .

Interpretation of EA Data[4][6]
  • High Purity (>98%): Experimental values fall strictly within the ±0.4% range of the theoretical.

  • Hygroscopic Drift: A depressed Carbon value accompanied by an elevated Hydrogen value typically indicates water absorption—a common trait of 3,5-substituted pyridines due to the exposed pyridine nitrogen.

  • Trapped Solvent: If Carbon is elevated (>61.5%), check for trapped reaction solvents (e.g., THF or Toluene) using ¹H-NMR.

Part 2: Comparative Performance Guide

In Fragment-Based Drug Discovery (FBDD), the choice of scaffold dictates the vector of the substituents. Here is how (5-(Aminomethyl)pyridin-3-yl)methanol compares to its primary alternatives.

Structural Isomers: Vector Geometry

The 3,5-substitution pattern provides a unique 120° meta-like vector , distinct from the linear 2,5- or ortho- 2,3- patterns.

Feature(5-Aminomethyl)pyridin-3-yl (Subject)(6-Aminomethyl)pyridin-3-yl (Alternative)Performance Impact
Vector Angle ~120° (Meta)~180° (Para-like)The 3,5-isomer accesses binding pockets that linear isomers miss.
Basicity (pKa) Pyridine N pKa ~5.2Pyridine N pKa ~6.0The 3,5-isomer is less basic, reducing non-specific binding risks.
Metabolic Stability HighModerateThe 2/6 positions are metabolically labile (oxidation). The 3,5-substitution blocks these sites, enhancing half-life (t½).
Core Analogs: Solubility & Lipophilicity

Replacing a Phenyl ring with a Pyridine ring is a standard "Scaffold Hopping" strategy to improve drug-like properties.

  • Subject: (5-(Aminomethyl)pyridin-3-yl)methanol

  • Alternative: (3-(Aminomethyl)phenyl)methanol

Performance Advantage:

  • LogP Reduction: The pyridine nitrogen lowers cLogP by approximately 1.0–1.5 units compared to the phenyl analog. This significantly improves aqueous solubility.

  • H-Bonding: The pyridine nitrogen acts as a Hydrogen Bond Acceptor (HBA), potentially anchoring the molecule in the active site, a feature the phenyl analog lacks.

Part 3: Experimental Protocols

Protocol A: Synthesis via Selective Reduction

Objective: Synthesize (5-(Aminomethyl)pyridin-3-yl)methanol from Methyl 5-cyanonicotinate.

Reagents:

  • Methyl 5-cyanonicotinate (1.0 eq)

  • NaBH₄ (4.0 eq) / CaCl₂ (2.0 eq) (In situ borane generation)

  • Solvent: THF/MeOH (Dry)

Step-by-Step Workflow:

  • Activation: Dissolve Methyl 5-cyanonicotinate in dry THF under N₂ atmosphere. Cool to 0°C.[1]

  • Reduction: Add CaCl₂ followed by portion-wise addition of NaBH₄. The CaCl₂ activates NaBH₄, allowing it to reduce both the ester (to alcohol) and the nitrile (to amine) in one pot.

  • Reflux: Warm to room temperature and reflux for 4–6 hours. Monitor by TLC (10% MeOH in DCM).

  • Quench: Cool to 0°C. Cautiously add ice-water to quench excess hydride.

  • Extraction: Adjust pH to ~10 using 1M NaOH. Extract with DCM (3x).

  • Purification: Dry organic layer over Na₂SO₄. Concentrate. Purify via flash column chromatography (DCM:MeOH:NH₄OH gradient) to yield the product as a viscous oil or low-melting solid.

Protocol B: Elemental Analysis Validation

Objective: Confirm purity and salt form.

  • Drying: Dry the sample in a vacuum oven at 40°C over P₂O₅ for 24 hours to remove surface moisture. Note: Pyridines are hygroscopic; skip this and you will measure water.

  • Combustion: Weigh 2.0–3.0 mg of sample into a tin capsule.

  • Analysis: Run on a standard CHN Analyzer (e.g., PerkinElmer 2400 Series).

  • Validation:

    • Calculate

      
      .
      
    • If

      
      , check NMR for solvent peaks.
      
    • If

      
       is negative and 
      
      
      
      is positive, recalculate theoretical values assuming
      
      
      or
      
      
      mole of H₂O.

Part 4: Quality Control Decision Tree

The following diagram illustrates the logical flow for validating this building block before introducing it into a high-value synthesis campaign.

QC_Workflow Start Start: Receive Reagent (5-(Aminomethyl)pyridin-3-yl)methanol Visual Visual Inspection (Color/State) Start->Visual NMR 1H-NMR Analysis (DMSO-d6) Visual->NMR SolventCheck Decision: Solvent Peaks? NMR->SolventCheck Dry Action: Vacuum Dry (40°C, 24h) SolventCheck->Dry Yes EA Elemental Analysis (CHN) SolventCheck->EA No Dry->EA Compare Compare with Theoretical (C: 60.85, H: 7.30, N: 20.28) EA->Compare Pass PASS: Purity >98% Proceed to Synthesis Compare->Pass Within ±0.4% CalcHydrate Calc: Check Hydrate/Salt Models Compare->CalcHydrate Deviation >0.4% CalcHydrate->Pass Matches Hydrate Model Fail FAIL: Reject Batch CalcHydrate->Fail No Match

Caption: QC workflow for validating pyridine building blocks, distinguishing between solvent contamination, hydration, and intrinsic purity.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11962777, (5-Methylpyridin-3-yl)methanol. Retrieved from [Link]

  • Royal Society of Chemistry. (2009). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Retrieved from [Link]

  • Organic Syntheses. (2014). Preparation of 3-Aminopyridine and derivatives. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.